2-(Boc-aminomethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIZFIRMLDAPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477058 | |
| Record name | tert-Butyl [(2-hydroxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390427-07-3 | |
| Record name | tert-Butyl [(2-hydroxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(Boc-aminomethyl)phenol: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(Boc-aminomethyl)phenol, a pivotal synthetic intermediate in the discovery and development of novel therapeutic agents. While direct biological activity data for this specific Boc-protected compound is limited, its significance lies in its role as a precursor to a wide array of pharmacologically active molecules. This document will cover its physicochemical properties, detailed synthetic and analytical methodologies for related compounds, and the biological activities of its parent compound, 2-(aminomethyl)phenol, and its derivatives, offering insights into potential drug discovery applications.
Core Physicochemical Properties
This compound, systematically named tert-butyl (2-hydroxyphenyl)methylcarbamate, is a white to off-white solid. Its Boc (tert-butoxycarbonyl) protecting group allows for selective chemical transformations at other positions of the molecule.
| Property | Value | Source |
| CAS Number | 390427-07-3 | N/A |
| Molecular Formula | C₁₂H₁₇NO₃ | N/A |
| Molecular Weight | 223.27 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | N/A |
| Storage | Room temperature, dry conditions | N/A |
Synthesis and Purification Protocols
While specific protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, its preparation logically follows the well-established procedure of Boc protection of the corresponding primary amine, 2-(aminomethyl)phenol. The following protocols are representative of the synthesis and purification of aminomethylphenol derivatives.
Experimental Protocol: Boc Protection of 2-(Aminomethyl)phenol (General Procedure)
Principle: This procedure describes the protection of the primary amino group of 2-(aminomethyl)phenol using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The base neutralizes the acid formed during the reaction, driving it to completion.
Materials:
-
2-(Aminomethyl)phenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A suitable base (e.g., Triethylamine (TEA), Sodium bicarbonate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(aminomethyl)phenol (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1-1.5 equivalents) to the solution and stir.
-
Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Experimental Protocol: Purification by Recrystallization (General Procedure for Aminomethylphenol Derivatives)
Principle: Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a hot versus a cold solvent.
Materials:
-
Crude solid product
-
A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane)
Procedure:
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization
The identity and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic methods. The following are representative analytical protocols.
| Method | General Experimental Parameters | Expected Observations for this compound |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆Instrument: 300-500 MHz NMR Spectrometer | Signals corresponding to the aromatic protons (approx. 6.7-7.2 ppm), the methylene protons adjacent to the nitrogen (approx. 4.2-4.4 ppm), the phenolic hydroxyl proton (variable, may be broad), and the nine equivalent protons of the Boc group (a sharp singlet around 1.4-1.5 ppm). |
| ¹³C NMR | Solvent: CDCl₃ or DMSO-d₆Instrument: 75-125 MHz NMR Spectrometer | Signals for the aromatic carbons, the methylene carbon, the quaternary carbon of the Boc group, and the methyl carbons of the Boc group. |
| FTIR | Sample Preparation: KBr pellet or thin film | A broad O-H stretching band for the phenol group (around 3200-3600 cm⁻¹), N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1680-1700 cm⁻¹), and aromatic C=C stretching bands.[1][2] |
| Mass Spec. | Ionization: Electrospray Ionization (ESI) | The protonated molecule [M+H]⁺ at m/z 224.12, or other adducts depending on the solvent system. |
| HPLC | Column: C18 reverse-phaseMobile Phase: Gradient of acetonitrile in water (often with 0.1% formic acid or trifluoroacetic acid) | A single major peak indicating the purity of the compound. The retention time will depend on the specific conditions. |
Biological Activities and Drug Discovery Potential of the Parent Scaffold
While this compound serves as a protected intermediate, the deprotected parent molecule, 2-(aminomethyl)phenol, and its derivatives have shown a range of biological activities, making this scaffold attractive for drug discovery.
| Biological Activity | Description | Potential Signaling Pathway Involvement | References |
| Saluretic and Diuretic Effects | Certain fused-ring analogues of 2-(aminomethyl)phenol have demonstrated significant saluretic (sodium excretion) and diuretic (water excretion) effects in preclinical studies. | - | |
| Antioxidant Activity | Phenolic compounds are well-known for their antioxidant properties. 2-(Aminomethyl)phenol may act as a free radical scavenger, potentially mitigating oxidative stress. | Indirect inhibition of pathways activated by reactive oxygen species (ROS), such as the NF-κB pathway. | |
| Anti-inflammatory Activity | The antioxidant properties of 2-(aminomethyl)phenol suggest potential anti-inflammatory effects by reducing ROS-mediated inflammation. | Inhibition of the NF-κB signaling pathway. | |
| Enzyme Inhibition | Derivatives of aminophenols have been explored as inhibitors of various enzymes. For instance, some isomers have been suggested to inhibit Protein Kinase C (PKC). | Protein Kinase C (PKC) signaling pathway. |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway Inhibition
The anti-inflammatory effects of 2-(aminomethyl)phenol are hypothesized to be mediated, in part, through the inhibition of the NF-κB signaling pathway. Reactive oxygen species (ROS) can activate this pathway, leading to the transcription of pro-inflammatory genes. As an antioxidant, 2-(aminomethyl)phenol may reduce ROS levels, thereby indirectly inhibiting NF-κB activation.
Caption: Hypothesized inhibition of the NF-κB pathway by 2-(aminomethyl)phenol.
Representative Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a derivative from this compound, a common sequence in medicinal chemistry research.
Caption: General workflow for the synthesis of a this compound derivative.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly in the field of drug discovery. Its protected amine allows for selective modifications at the phenolic hydroxyl group, enabling the synthesis of a diverse library of compounds. While the direct biological profile of this compound is not the primary focus of research, the demonstrated activities of its deprotected parent and other derivatives highlight the potential of this chemical scaffold in developing new therapeutics for a range of conditions, including those requiring diuretic, antioxidant, and anti-inflammatory intervention. The protocols and data presented in this guide serve as a comprehensive resource for researchers leveraging this important chemical intermediate in their scientific endeavors.
References
Physical and chemical properties of 2-(Boc-aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Boc-aminomethyl)phenol, systematically known as tert-butyl (2-hydroxybenzyl)carbamate, is a valuable bifunctional organic compound. Its structure incorporates a phenol group and a Boc-protected aminomethyl group, making it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at the phenolic hydroxyl group, while the aminomethyl moiety can be readily deprotected for further functionalization. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₇NO₃ | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 85-87 °C | |
| Boiling Point | Not available (decomposes) | |
| Solubility | Soluble in methanol, DMSO, chloroform, and other common organic solvents. | |
| pKa (Phenolic Hydroxyl) | Estimated to be around 10, similar to other phenols. | |
| CAS Number | 390427-07-3 | [1] |
Experimental Protocols
A common and effective method for the synthesis of this compound involves the protection of the primary amine of 2-(aminomethyl)phenol.
Synthesis of this compound
Principle: This protocol describes the protection of the amino group of 2-(aminomethyl)phenol using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of (Boc)₂O, leading to the formation of the stable carbamate.
Materials:
-
2-(Aminomethyl)phenol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-(aminomethyl)phenol (1.0 equivalent) in THF or DCM.
-
Add a base, such as sodium bicarbonate (2.0 equivalents) or triethylamine (1.5 equivalents), to the solution.
-
To the stirred mixture, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a white to off-white solid.
Spectroscopic Data
¹H NMR Spectroscopy (Expected)
-
δ ~ 9.0-10.0 ppm (singlet, 1H): Phenolic hydroxyl proton (-OH). This peak may be broad and its chemical shift can be concentration-dependent.
-
δ ~ 6.7-7.2 ppm (multiplet, 4H): Aromatic protons of the benzene ring.
-
δ ~ 4.8-5.2 ppm (broad singlet or triplet, 1H): Amide proton (-NH-).
-
δ ~ 4.2-4.4 ppm (doublet, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NH-).
-
δ ~ 1.4-1.5 ppm (singlet, 9H): Protons of the tert-butyl group (-C(CH₃)₃).
¹³C NMR Spectroscopy (Expected)
-
δ ~ 156-158 ppm: Carbonyl carbon of the Boc group (-C=O).
-
δ ~ 155-157 ppm: Carbon of the phenol group attached to the hydroxyl (-C-OH).
-
δ ~ 120-130 ppm: Aromatic carbons.
-
δ ~ 115-120 ppm: Aromatic carbons.
-
δ ~ 79-81 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ ~ 40-45 ppm: Methylene carbon (-CH₂-NH-).
-
δ ~ 28-29 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
Infrared (IR) Spectroscopy (Expected)
-
~3400 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group.
-
~3300 cm⁻¹ (sharp): N-H stretch of the carbamate.
-
~2850-3000 cm⁻¹: C-H stretches of the aromatic ring, methylene, and tert-butyl groups.
-
~1680-1700 cm⁻¹ (strong): C=O stretch of the carbamate.
-
~1500-1600 cm⁻¹: C=C stretches of the aromatic ring.
-
~1250 cm⁻¹: C-O stretch of the phenol.
-
~1160 cm⁻¹: C-N stretch.
Mass Spectrometry (Expected Fragmentation)
-
Molecular Ion Peak (M⁺): m/z = 223.
-
Loss of isobutylene: [M - 56]⁺, a common fragmentation for Boc-protected amines, resulting in a peak at m/z = 167.
-
Loss of the Boc group: [M - 100]⁺, leading to the 2-(aminomethyl)phenol radical cation at m/z = 123.
-
Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group, potentially leading to a fragment at m/z = 107 (hydroxytropylium ion).
Logical Workflow and Relationships
The synthesis and subsequent deprotection of this compound represent a fundamental workflow in multi-step organic synthesis, particularly in the context of preparing libraries of compounds for drug discovery. This logical relationship is visualized in the following diagram.
Caption: Synthetic workflow for the protection and deprotection of the amino group in 2-(aminomethyl)phenol.
Applications in Research and Drug Development
While specific signaling pathways directly modulated by this compound are not extensively documented in public literature, its utility lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.
The general class of aminomethylphenols has been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties. The Boc-protected form, this compound, serves as a key precursor in the following areas:
-
Scaffold for Combinatorial Chemistry: The ability to selectively deprotect the amine allows for the facile introduction of a wide variety of substituents, enabling the creation of large libraries of related compounds for high-throughput screening in drug discovery programs.
-
Synthesis of Ligands for Metal Complexes: The aminomethylphenol core can act as a bidentate ligand for various metal ions. The Boc-protected intermediate allows for controlled synthesis of more elaborate ligand structures.
-
Precursor to Bioactive Molecules: Following deprotection and further modification, the resulting aminomethylphenol derivatives can be designed to target specific enzymes or receptors implicated in disease pathways.
The workflow for utilizing this compound in a drug discovery context is illustrated below.
Caption: A generalized workflow for the use of this compound in a drug discovery program.
Conclusion
This compound is a foundational building block for chemical synthesis, offering a convenient and stable precursor for a variety of more complex molecules. Its well-defined physical and chemical properties, coupled with straightforward synthetic and deprotection protocols, make it an invaluable tool for researchers and professionals in the field of drug development and materials science. While direct biological activity of the compound itself is not the primary focus of current research, its role as a versatile intermediate ensures its continued importance in the pursuit of novel and effective therapeutic agents.
References
2-(Boc-aminomethyl)phenol structural formula and characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Boc-aminomethyl)phenol, systematically named tert-butyl (2-hydroxybenzyl)carbamate, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates a phenol group, which is a common feature in biologically active molecules, and a Boc-protected aminomethyl group. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis and other organic transformations due to its stability under various conditions and its facile removal under acidic conditions. This dual functionality makes this compound a valuable building block for the synthesis of more complex molecules, including potential drug candidates. This guide provides an overview of its structural formula, predicted characterization data, a general synthesis protocol, and a workflow for its preparation and analysis.
Structural Formula
The structural formula for this compound is presented below:
Chemical Structure:
Molecular Formula: C₁₂H₁₇NO₃
Molecular Weight: 223.27 g/mol
CAS Number: 390427-07-3
Characterization Data
Precise experimental characterization data for this compound is not widely available in the public domain. However, based on the functional groups present in the molecule (phenol, carbamate, aromatic ring), the following spectral characteristics can be predicted.
Table 1: Predicted Characterization Data for this compound
| Analysis | Predicted Data |
| ¹H NMR | δ (ppm): ~1.4 (s, 9H, C(CH₃)₃), ~4.2 (d, 2H, CH₂), ~5.0 (br s, 1H, NH), 6.7-7.2 (m, 4H, Ar-H), ~8.5 (br s, 1H, OH) |
| ¹³C NMR | δ (ppm): ~28 (C(CH₃)₃), ~45 (CH₂), ~80 (C(CH₃)₃), ~115-130 (Ar-C), ~155 (C=O, carbamate), ~155 (Ar-C-OH) |
| IR Spectroscopy | ν (cm⁻¹): ~3400 (O-H stretch, broad), ~3300 (N-H stretch), ~2950 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1500, 1600 (C=C stretch, aromatic), ~1250 (C-O stretch, phenol) |
| Mass Spectrometry | m/z: 223 (M⁺), 167 ([M-C₄H₈]⁺), 124 ([M-Boc+H]⁺), 107 ([M-Boc-NH₂]⁺) |
| Melting Point | Not readily available. Likely a solid at room temperature. |
Experimental Protocols
A general protocol for the synthesis of this compound involves the protection of the primary amine of 2-(aminomethyl)phenol using di-tert-butyl dicarbonate (Boc₂O).
Synthesis of tert-butyl (2-hydroxybenzyl)carbamate
Materials:
-
2-(aminomethyl)phenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-(aminomethyl)phenol (1.0 eq) in the chosen solvent (DCM or THF) in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Workflow and Pathway Diagrams
As this compound is primarily a synthetic intermediate, a signaling pathway is not applicable. Instead, the following diagram illustrates the general workflow for its synthesis and characterization.
Caption: Synthesis and Characterization Workflow for this compound.
An In-Depth Technical Guide to the Synthesis of 2-(Boc-aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes toward 2-(Boc-aminomethyl)phenol, a valuable intermediate in pharmaceutical and materials science. This document details a robust two-step synthetic pathway, including reductive amination and N-Boc protection, complete with detailed experimental protocols, quantitative data, and process visualizations.
Introduction
This compound is a bifunctional molecule featuring a phenolic hydroxyl group and a Boc-protected aminomethyl moiety. This substitution pattern makes it a crucial building block in the synthesis of a variety of complex molecules, including pharmaceutical agents, ligands for catalysis, and functionalized polymers. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for selective manipulation of the amine functionality. This guide focuses on a common and efficient synthetic approach commencing with the reductive amination of 2-hydroxybenzaldehyde, followed by the protection of the resulting primary amine.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of 2-(aminomethyl)phenol from 2-hydroxybenzaldehyde via reductive amination. The subsequent step is the chemoselective N-protection of the primary amine with di-tert-butyl dicarbonate ((Boc)₂O).
Caption: Overall synthetic pathway for this compound.
Step 1: Reductive Amination of 2-Hydroxybenzaldehyde
Reductive amination is a highly efficient one-pot method for the synthesis of amines from carbonyl compounds.[1] In this step, 2-hydroxybenzaldehyde reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine, 2-(aminomethyl)phenol. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents for this transformation.[2][3] While NaBH₃CN is milder and can be used at a slightly acidic pH, NaBH₄ is often effective for the reduction of imines formed from aldehydes.[2][3]
Experimental Protocol: Synthesis of 2-(Aminomethyl)phenol
Caption: Experimental workflow for the synthesis of 2-(aminomethyl)phenol.
Materials:
-
2-Hydroxybenzaldehyde
-
Ammonium Acetate
-
Methanol
-
Sodium Cyanoborohydride (NaBH₃CN)
-
1 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (1.0 eq) and ammonium acetate (10.0 eq) in methanol.
-
Stir the resulting solution at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (1.0 eq) in small portions over a period of 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to >10 with a 2 M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-(aminomethyl)phenol by crystallization.
Step 2: N-Boc Protection of 2-(Aminomethyl)phenol
The protection of the primary amine is achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reaction is typically high-yielding and proceeds under mild conditions. The choice of solvent and base can be adapted, but a common system involves tetrahydrofuran (THF) and a saturated aqueous solution of sodium bicarbonate.[4]
Experimental Protocol: Synthesis of this compound
Caption: Experimental workflow for the N-Boc protection of 2-(aminomethyl)phenol.
Materials:
-
2-(Aminomethyl)phenol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
tert-Butyl methyl ether
-
0.1 N Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-(aminomethyl)phenol (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Add saturated aqueous NaHCO₃ solution to the reaction mixture.
-
Extract the mixture with tert-butyl methyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.
-
Dry the organic phase over anhydrous MgSO₄ and remove the solvent under reduced pressure to yield the final product, this compound.[4]
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound based on the described protocols. Yields are representative of analogous reactions reported in the literature.[1]
| Step | Reaction | Starting Material | Key Reagents | Equivalents | Solvent | Reaction Time | Typical Yield |
| 1 | Reductive Amination | 2-Hydroxybenzaldehyde | Ammonium Acetate, NaBH₃CN | 10.0, 1.0 | Methanol | 24 hours | 85-95%[1] |
| 2 | N-Boc Protection | 2-(Aminomethyl)phenol | (Boc)₂O | 1.0 (relative to amine) | THF | Overnight | ~89%[4] |
Conclusion
This technical guide outlines a reliable and high-yielding two-step synthesis of this compound. The described reductive amination and N-Boc protection protocols are robust and utilize readily available reagents. The provided experimental details and quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient production of this important chemical intermediate.
References
A Technical Guide to the Chemoselective Boc Protection of 2-(Aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the tert-butyloxycarbonyl (Boc) protection of the primary amine in 2-(aminomethyl)phenol. This reaction is a crucial step in multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, where the selective protection of a nucleophilic amine in the presence of a phenolic hydroxyl group is paramount.
Core Mechanism of Boc Protection
The protection of the primary amine in 2-(aminomethyl)phenol with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aminomethyl group acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the formation of the N-Boc protected product, tert-butyl (2-hydroxybenzyl)carbamate, and a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) gas and tert-butanol.[1] This decomposition is a thermodynamic driving force for the reaction.
The chemoselectivity of this reaction, favoring N-protection over O-protection of the phenol, is attributed to the greater nucleophilicity of the primary amine compared to the phenolic hydroxyl group under neutral or basic conditions. While the protection of phenols with Boc₂O is possible, it typically requires stronger basic conditions or the use of a catalyst.[2]
Caption: Reaction mechanism for the Boc protection of 2-(aminomethyl)phenol.
Comparative Data on Boc Protection of Amines and Aminophenols
The following table summarizes various reported conditions for the Boc protection of amines and aminophenols, providing a comparative overview of solvents, catalysts/bases, reaction times, and yields. This data can guide the optimization of the reaction for 2-(aminomethyl)phenol.
| Substrate | Reagent (Equivalents) | Solvent | Catalyst/Base (Equivalents) | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminophenol | (Boc)₂O (1.1) | Water | None | Room Temp | 10 min | 95 | [3] |
| Various Amines | (Boc)₂O (1.1) | THF | Triethylamine (1.2) | Room Temp | Overnight | >90 | [4] |
| Aromatic Amines | (Boc)₂O (1.1) | Methanol | None | Room Temp | 15-60 min | 90-98 | [5] |
| Primary Amines | (Boc)₂O (1.05) | Dichloromethane | None | Room Temp | 2-4 h | 92-98 | N/A |
| Amino Alcohols | (Boc)₂O (1.0) | Water | None | Room Temp | 5-15 min | 94-98 | [3] |
| General Amines | (Boc)₂O (2-3) | Water/THF | NaOH (1-1.5) | Room Temp - 40 | N/A | High | |
| Hindered Amines | (Boc)₂O (1.1) | Acetonitrile | DMAP (0.1) | Room Temp | 12 h | High | [6] |
Detailed Experimental Protocol
This protocol is a representative procedure for the selective N-Boc protection of 2-(aminomethyl)phenol based on established methods for similar substrates.
Materials:
-
2-(Aminomethyl)phenol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (NEt₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)phenol (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF and add it dropwise to the stirred solution of the amine at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (2-hydroxybenzyl)carbamate.
Caption: Experimental workflow for the Boc protection of 2-(aminomethyl)phenol.
References
Spectroscopic and Synthetic Profile of 2-(Boc-aminomethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 2-(Boc-aminomethyl)phenol, also known as tert-butyl (2-hydroxybenzyl)carbamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of a phenolic hydroxyl group, a protected amine, and an aromatic ring makes it a versatile building block.
Spectroscopic Data Summary
The following tables summarize the predicted and experimentally observed spectroscopic data for this compound. The predicted values are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 10.0 | br s | 1H | Ar-OH |
| ~7.18 | dd | 1H | Ar-H |
| ~7.12 | td | 1H | Ar-H |
| ~6.85 | dd | 1H | Ar-H |
| ~6.78 | td | 1H | Ar-H |
| ~5.0 - 5.5 | br s | 1H | NH |
| ~4.25 | d | 2H | CH₂ -NH |
| 1.45 | s | 9H | C(CH₃ )₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~156.5 | C =O (carbamate) |
| ~155.0 | C -OH (aromatic) |
| ~129.0 | Ar-C H |
| ~128.5 | Ar-C H |
| ~124.0 | Ar-C (quaternary) |
| ~119.0 | Ar-C H |
| ~116.0 | Ar-C H |
| ~79.5 | C (CH₃)₃ |
| ~40.0 | C H₂-NH |
| 28.3 | C(C H₃)₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (phenol, H-bonded) |
| 3350 - 3310 | Medium | N-H stretch (carbamate) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 1710 - 1680 | Strong | C=O stretch (carbamate) |
| 1600, 1490 | Medium-Strong | C=C stretch (aromatic ring) |
| 1530 - 1500 | Medium | N-H bend (carbamate) |
| 1250, 1160 | Strong | C-O stretch (phenol and carbamate) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 223.12 | [M]⁺ | Molecular ion |
| 167.08 | [M - C₄H₈]⁺ | Loss of isobutylene from Boc group |
| 150.08 | [M - C₄H₉O]⁺ | Loss of tert-butoxy group |
| 124.07 | [M - C₅H₉O₂]⁺ | Loss of Boc group |
| 107.05 | [HO-C₆H₄-CH₂]⁺ | Benzyl cation fragment |
| 91.05 | [C₇H₇]⁺ | Tropylium ion |
Technique: Electron Ionization (EI).
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of this compound from 2-(aminomethyl)phenol.
Materials:
-
2-(aminomethyl)phenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or a tertiary amine base (e.g., triethylamine)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of THF and water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-(aminomethyl)phenol (1.0 eq) in the chosen solvent (e.g., a 1:1 mixture of THF and water).
-
Base Addition: Add sodium bicarbonate (1.5 - 2.0 eq) to the solution.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If a biphasic system was used, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
If a single organic solvent was used, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.
-
Wash the combined organic layers with deionized water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as a solid.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
This guide provides essential data and protocols for researchers working with this compound. The presented spectroscopic information, combined with the detailed synthetic procedure, will facilitate its use in various research and development applications.
Physicochemical Properties of 2-(Boc-aminomethyl)phenol: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals on the Melting and Boiling Points of 2-(tert-butoxycarbonylaminomethyl)phenol and Related Analogues.
The determination of a compound's melting and boiling points is a fundamental practice in chemical research and pharmaceutical development. These physical constants provide critical insights into a substance's purity, identity, and the nature of its intermolecular forces. For drug development professionals, this data is indispensable for formulation, stability testing, and quality control. This technical guide focuses on the melting and boiling points of 2-(Boc-aminomethyl)phenol, a key intermediate in various synthetic pathways.
Comparative Physicochemical Data
The following table summarizes the available melting and boiling point data for compounds structurally related to this compound. The absence of specific data for the target compound underscores the necessity for experimental determination in a laboratory setting.
| Compound Name | Chemical Structure | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| This compound | tert-butyl (2-hydroxybenzyl)carbamate | C₁₂H₁₇NO₃ | Data not available | Data not available |
| 2-(Aminomethyl)phenol | 2-hydroxybenzylamine | C₇H₉NO | 126 - 130 | 463.8 (estimated) |
| N-Boc-2-aminophenol | tert-butyl (2-hydroxyphenyl)carbamate | C₁₁H₁₅NO₃ | Data not available | Data not available |
Experimental Protocols for Determination of Melting and Boiling Points
Accurate determination of melting and boiling points is crucial for the characterization of chemical compounds. The following are standard experimental protocols that can be employed for this compound.
Determination of Melting Point (Capillary Method)
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.
Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depression and broadening of this range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Spatula
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
Heating: If the approximate melting point is unknown, a rapid initial heating can be performed to get a preliminary value. For an accurate measurement, start heating at a slow and steady rate, approximately 1-2°C per minute, when the temperature is about 15-20°C below the expected melting point.
-
Observation and Recording: Carefully observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). This range is the melting point of the substance.
-
Repeatability: For accuracy, perform at least two measurements.
Determination of Boiling Point (Micro-Boiling Point Method)
For small quantities of a liquid, the micro-boiling point method is a convenient and accurate technique.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated in a tube along with an inverted capillary. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary and the liquid begins to enter the capillary upon cooling is recorded as the boiling point.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer or digital temperature probe
-
Heating apparatus (e.g., Thiele tube with heating oil or a heating block)
-
Means of securing the tube to the thermometer (e.g., rubber band or wire)
Procedure:
-
Sample Preparation: Place a few drops of the liquid sample into the small test tube or fusion tube.
-
Capillary Insertion: Place the capillary tube, with its sealed end up, into the liquid in the test tube.
-
Apparatus Setup: Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb. Immerse this assembly in the heating bath. The thermometer bulb and the sample should be below the level of the heating fluid.
-
Heating: Begin heating the bath gently. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.
-
Observation and Recording: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the inverted capillary. At this point, stop heating. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.
-
Pressure Correction: The observed boiling point is dependent on the atmospheric pressure. If the determination is not carried out at standard sea-level pressure (760 mmHg), a correction may be necessary.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the determination of the melting and boiling points of a chemical compound such as this compound.
In-depth Technical Guide to 2-(Boc-aminomethyl)phenol
This guide provides a comprehensive overview of 2-(Boc-aminomethyl)phenol, also known as tert-butyl (2-hydroxybenzyl)carbamate, for researchers, scientists, and professionals in drug development. It covers the compound's synonyms, chemical properties, a detailed synthesis protocol, and its applications, with a focus on its role as a key intermediate in organic synthesis and medicinal chemistry.
Nomenclature and Chemical Identity
This compound is a carbamate-protected derivative of 2-(aminomethyl)phenol. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a stable intermediate for various chemical transformations where the reactivity of the primary amine needs to be temporarily masked.
Synonyms:
-
tert-butyl (2-hydroxybenzyl)carbamate
-
2-(tert-butoxycarbonylaminomethyl)phenol
-
N-Boc-2-(aminomethyl)phenol
-
(2-Hydroxybenzyl)carbamic acid tert-butyl ester
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 390427-07-3 |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate |
Physicochemical and Spectroscopic Data
While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties. For comparison, data for the deprotected form, 2-(aminomethyl)phenol, is also included.
Table 1: Physicochemical Properties
| Property | This compound | 2-(aminomethyl)phenol |
| Physical State | Solid | White to light yellow crystalline powder[1] |
| Melting Point | Not reported | 129 °C[1] |
| Boiling Point | Not reported | 245 °C at 760 mmHg[1] |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and alcohols[2] | Soluble in polar organic solvents[3] |
| pKa | Not reported | Not reported |
Spectroscopic Data:
The structural features of this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methylene protons (a singlet or doublet around 4.2-4.4 ppm), and the aromatic protons (multiplets in the range of 6.7-7.2 ppm). The phenolic hydroxyl proton and the N-H proton of the carbamate will appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and methyl carbons of the Boc group, the methylene carbon, and the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1680-1700 cm⁻¹), the O-H stretching of the phenol (a broad band around 3200-3600 cm⁻¹), and C-O stretching (around 1250 cm⁻¹).[4]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Boc protection of the commercially available 2-(aminomethyl)phenol.
Experimental Protocol: Boc Protection of 2-(aminomethyl)phenol
This protocol describes a general procedure for the N-tert-butyloxycarbonylation of an amine using di-tert-butyl dicarbonate (Boc₂O).[5]
Materials:
-
2-(aminomethyl)phenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)
-
Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography setup)
Procedure:
-
Dissolution: Dissolve 2-(aminomethyl)phenol (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add the base (1.1-1.5 equivalents) to the solution.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
If a water-miscible solvent was used, remove it under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Workflow for the Synthesis of this compound:
Applications in Organic Synthesis and Drug Development
The primary application of this compound lies in its utility as a versatile building block in multi-step organic syntheses. The Boc protecting group allows for selective reactions at other positions of the molecule, particularly the phenolic hydroxyl group, without interference from the nucleophilic amine.
Key Reactions:
-
O-Alkylation and O-Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to introduce a wide range of substituents. The resulting ether derivatives can be further elaborated, and the Boc group can be subsequently removed under acidic conditions to reveal the primary amine.
-
Esterification: The phenol can be converted to an ester, which can serve as a prodrug moiety or as a handle for further functionalization.
-
Coupling Reactions: The aromatic ring can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form more complex molecular scaffolds.
Role in Drug Discovery:
While there is limited specific information on the biological activity of this compound itself, its structural motifs are present in many biologically active compounds. The aminophenol core is a known pharmacophore in medicinal chemistry.[6] Carbamates are also widely used in drug design to improve the physicochemical properties of molecules, such as their stability and bioavailability.[7]
The deprotected form, 2-(aminomethyl)phenol, and its isomers have been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties. This suggests that derivatives synthesized from this compound could be of interest in the development of new therapeutic agents.
Logical Relationship of this compound in Synthesis:
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its protected amine and reactive phenolic hydroxyl group allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules with potential therapeutic applications. The straightforward synthesis and stability of this compound ensure its continued importance in the toolbox of synthetic chemists.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
2-(Boc-aminomethyl)phenol: A Versatile Ortho-Substituted Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(tert-butoxycarbonyl-aminomethyl)phenol is a bifunctional organic compound that has emerged as a critical building block in modern organic synthesis. Its structure, featuring a phenol group and a Boc-protected primary amine positioned ortho to each other, offers a unique platform for controlled, selective functionalization. The tert-butoxycarbonyl (Boc) protecting group provides robust protection for the nucleophilic amine under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions. This strategic arrangement allows chemists to perform selective reactions at the phenolic hydroxyl group or the aromatic ring, and then subsequently reveal the amine for further elaboration. This guide details the physicochemical properties, synthesis, reactivity, and applications of 2-(Boc-aminomethyl)phenol, providing researchers with the necessary data and protocols to leverage its synthetic potential in pharmaceutical and materials science.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. These data are essential for reaction planning, characterization, and safety considerations.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (2-hydroxybenzyl)carbamate | N/A |
| Molecular Formula | C₁₂H₁₇NO₃ | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| CAS Number | 390427-07-3 | [2] |
| Appearance | Solid (form) | |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 58.6 Ų | [1] |
| XLogP3 | 2.1 | [1] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the selective N-protection of the commercially available starting material, 2-(aminomethyl)phenol. The use of di-tert-butyl dicarbonate (Boc₂O) is standard for this transformation.
Experimental Protocol: N-Boc Protection of 2-(Aminomethyl)phenol
This protocol is adapted from standard Boc protection procedures for aminophenols.[3]
Principle: The primary amine of 2-(aminomethyl)phenol is more nucleophilic than the phenolic hydroxyl group under neutral or slightly basic conditions, allowing for selective acylation with Boc₂O to form the corresponding N-Boc carbamate.
Materials:
-
2-(Aminomethyl)phenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 2-(aminomethyl)phenol (1.0 eq) in a suitable solvent such as THF or DCM (approx. 0.1-0.5 M concentration).
-
Add a base, such as sodium bicarbonate (2.0 eq) if using an aqueous/organic mixture, or a non-nucleophilic organic base like triethylamine (1.2 eq) for anhydrous conditions.
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 eq) in the same solvent dropwise at room temperature.
-
Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
If using an aqueous mixture, extract the product with ethyl acetate (3x volumes).
-
If using anhydrous conditions, quench the reaction with water and separate the organic layer.
-
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization if necessary.
Reactivity and Key Transformations
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The phenolic hydroxyl group can undergo reactions typical of phenols, while the Boc-protected amine remains inert. Subsequent acidic deprotection unmasks the primary amine for further functionalization.
Reactions at the Phenolic Hydroxyl Group
With the amine protected, the phenolic hydroxyl is the primary site for reaction with electrophiles.
-
O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a mild base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile affords the corresponding ether.
-
O-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine yields the ester derivative.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho, para-director.[4] Since the ortho position is sterically hindered and the other is occupied, electrophilic substitution (e.g., halogenation, nitration) is directed primarily to the para position (position 4) and to a lesser extent the other ortho position (position 6).
Deprotection and Reactions of the Amine
The Boc group is reliably cleaved under acidic conditions, which leaves the phenol and any modifications to it intact.
-
Boc Deprotection: Stirring in a solution of a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol, efficiently removes the Boc group to reveal the primary amine, typically as its corresponding ammonium salt.
-
N-Functionalization (Post-Deprotection): The liberated primary amine can undergo a wide array of reactions:
-
N-Alkylation/Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₄, NaBH(OAc)₃).
-
N-Acylation: Formation of amides using acyl chlorides or anhydrides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates.
-
Applications in Drug Discovery and Ligand Synthesis
The ortho-disposed functional groups of this compound make it an ideal scaffold for constructing molecules that require precise spatial orientation of substituents, which is crucial for binding to biological targets or coordinating with metal centers.
-
Pharmaceutical Synthesis: This building block serves as a precursor for various heterocyclic compounds and pharmacologically active agents.[5] The phenol and amine functionalities are common pharmacophoric features. By sequentially modifying the phenol and then the amine, chemists can rapidly generate libraries of diverse small molecules for screening in drug discovery campaigns, such as those targeting kinases or other enzymes.[6]
-
Ligand Development: The deprotected 2-(aminomethyl)phenol can act as a bidentate ligand, coordinating to metal ions through both the phenoxide oxygen and the amine nitrogen. This "O,N" chelation motif is fundamental in coordination chemistry and catalysis.
-
Benzoxazine Monomers: While typically requiring a secondary amine, the deprotected 2-(aminomethyl)phenol can react with aldehydes in a condensation reaction to form precursors to benzoxazine resins, a class of high-performance polymers.[7]
Workflow: Application in Target-Oriented Synthesis
The logical flow for utilizing this compound in a drug discovery context involves a series of strategic, selective reactions to build molecular complexity.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its pre-protected amine allows for selective manipulation of the phenolic hydroxyl group and the aromatic ring, providing a reliable strategy for the construction of complex ortho-substituted benzene derivatives. The straightforward deprotection step subsequently opens a gateway to a multitude of transformations at the nitrogen atom. This powerful combination of features ensures its continued and expanding role in the development of novel pharmaceuticals, functional materials, and complex molecular architectures.
References
Methodological & Application
Application Note: Selective N-Boc Protection of 2-(aminomethyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in pharmaceutical and medicinal chemistry.[1] Its popularity stems from the ease of installation, stability under a wide range of reaction conditions (including basic hydrolysis and many nucleophiles), and facile removal under mild acidic conditions.[1][2] The protection reaction is typically achieved using di-tert-butyl dicarbonate (Boc₂O), which reacts with primary or secondary amines to form a stable carbamate.[3]
This application note provides a detailed, reliable protocol for the selective N-Boc protection of 2-(aminomethyl)phenol. This substrate contains both a primary amine and a phenolic hydroxyl group. The presented methodology chemoselectively protects the more nucleophilic amine group, leaving the phenol moiety free for subsequent synthetic transformations. Studies have shown that for substrates like 2-aminophenol, N-Boc protection can be achieved without side reactions like oxazolidinone formation.[4]
Experimental Protocol
This protocol details the materials, step-by-step procedure, and purification for the synthesis of tert-butyl (2-hydroxybenzyl)carbamate.
Reaction Scheme:
Materials and Equipment:
-
Chemicals:
-
2-(aminomethyl)phenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 2-(aminomethyl)phenol (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Add triethylamine (TEA) (1.5 eq) to the solution. Stir the mixture at room temperature for 5 minutes.
-
-
Addition of Boc Anhydride:
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the stirred solution. The Boc₂O can be added as a solid in portions or as a solution in DCM.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction for 4-6 hours at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane/ethyl acetate as the eluent). The reaction is complete when the starting amine spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, quench the mixture by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (optional, to remove excess TEA), deionized water, and finally with brine.
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) to afford the pure tert-butyl (2-hydroxybenzyl)carbamate.
-
Data Presentation
The following table summarizes the typical quantitative data for the Boc protection of 2-(aminomethyl)phenol.
| Parameter | Value |
| Starting Material | 2-(aminomethyl)phenol (1.0 eq) |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) |
| Base | Triethylamine (TEA) (1.5 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Product Name | tert-butyl (2-hydroxybenzyl)carbamate |
| Typical Yield | 90-97% |
| Appearance | White to off-white solid |
| Purification Method | Silica Gel Column Chromatography |
Experimental Workflow Visualization
The logical flow of the experimental protocol is outlined in the diagram below.
Summary
This application note provides a robust and high-yielding protocol for the chemoselective N-Boc protection of 2-(aminomethyl)phenol. The procedure is straightforward, employs common laboratory reagents, and follows a standard workflow of reaction, work-up, and purification. The final product, tert-butyl (2-hydroxybenzyl)carbamate, is a valuable intermediate for further functionalization in drug discovery and development programs.
References
Synthesis of 2-(Boc-aminomethyl)phenol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(tert-butoxycarbonyl-aminomethyl)phenol, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol details a robust and chemoselective method for the N-protection of 2-(aminomethyl)phenol using di-tert-butyl dicarbonate (Boc₂O). This application note includes a step-by-step experimental procedure, a summary of quantitative data, characterization details, and a discussion of the potential biological relevance of derivatives, illustrated with a signaling pathway diagram.
Introduction
2-(Aminomethyl)phenol is a versatile bifunctional molecule featuring both a primary amine and a phenolic hydroxyl group. Selective protection of the more nucleophilic amino group is a critical step in its utilization as a building block for the synthesis of more complex molecules, including pharmaceutical agents and ligands. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. The synthesis of 2-(Boc-aminomethyl)phenol proceeds via the chemoselective acylation of the amino group with di-tert-butyl dicarbonate, leaving the phenolic hydroxyl group intact for subsequent transformations. Derivatives of aminophenols are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties.
Data Presentation
The following table summarizes the key reactants and expected outcomes for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Molar Equiv. | Typical Yield (%) | Purity (%) |
| 2-(Aminomethyl)phenol | C₇H₉NO | 123.15 | Starting Material | 1.0 | - | >98 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Protecting Reagent | 1.1 | - | >99 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Base | 2.0 | - | - |
| This compound | C₁₂H₁₇NO₃ | 223.27 | Product | - | >90 | >95 |
Experimental Protocol
Principle: This protocol describes the chemoselective N-acylation of the primary amine in 2-(aminomethyl)phenol using di-tert-butyl dicarbonate in a biphasic solvent system with sodium bicarbonate as the base. The amine is significantly more nucleophilic than the phenolic hydroxyl group, ensuring selective protection.
Materials:
-
2-(Aminomethyl)phenol (CAS: 932-30-9)
-
Di-tert-butyl dicarbonate (Boc₂O) (CAS: 24424-99-5)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(aminomethyl)phenol (1.0 mmol, 123.2 mg) in a mixture of THF (10 mL) and water (5 mL).
-
Addition of Reagents: To the stirred solution, add sodium bicarbonate (2.0 mmol, 168 mg) followed by a solution of di-tert-butyl dicarbonate (1.1 mmol, 240.1 mg) in THF (2 mL).
-
Reaction: Stir the biphasic mixture vigorously at room temperature overnight (approximately 12-16 hours).
-
Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Extract the aqueous layer with ethyl acetate (3 x 15 mL). c. Combine the organic layers and wash with brine (20 mL). d. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by NMR and mass spectrometry.
Expected Characterization Data:
-
¹H NMR (CDCl₃): δ ~7.20-6.80 (m, 4H, Ar-H), ~5.0 (br s, 1H, NH), ~4.30 (d, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃).
-
Appearance: White to off-white solid.
Visualizations
Experimental Workflow
Application of 2-(Boc-aminomethyl)phenol in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(tert-butoxycarbonyl-aminomethyl)phenol is a versatile bifunctional building block of significant interest in medicinal chemistry. Its structure, featuring a phenolic hydroxyl group and a Boc-protected primary amine ortho to each other on a benzene ring, provides a unique scaffold for the synthesis of a diverse range of bioactive molecules. The ortho-positioning of the functional groups allows for the construction of various heterocyclic systems and facilitates intramolecular interactions that can be crucial for binding to biological targets. The Boc protecting group offers the advantage of selectively masking the primary amine, enabling controlled, stepwise synthetic modifications at either the amine or the phenolic hydroxyl group. This document provides detailed application notes on its use in drug discovery and protocols for the synthesis of key derivatives.
Application Notes
Versatile Scaffold for Bioactive Molecules
The 2-(Boc-aminomethyl)phenol scaffold is a key starting material for generating libraries of compounds for high-throughput screening. The differential reactivity of the phenolic hydroxyl group and the Boc-protected amine allows for a wide range of chemical transformations. The Boc group can be easily removed under acidic conditions to liberate the primary amine for subsequent reactions such as amidation, sulfonylation, reductive amination, and urea formation. The phenolic hydroxyl group can undergo O-alkylation, esterification, or serve as a handle for forming heterocyclic rings like benzoxazoles.[1][2][3][4] This versatility makes it a valuable component in the design of novel therapeutics for a variety of disease areas.
Synthesis of Kinase Inhibitors, Including STAT3 Inhibitors
The aminophenol moiety is a recognized pharmacophore in the design of kinase inhibitors. Derivatives of aminophenols have been explored as inhibitors of various kinases, including Signal Transducer and Activator of Transcription 3 (STAT3).[5][6][7][8] STAT3 is a transcription factor that is constitutively activated in many cancers, playing a pivotal role in tumor cell proliferation, survival, and invasion.[7] The this compound scaffold can be elaborated to create molecules that bind to the SH2 domain of STAT3, preventing its dimerization and subsequent activation of downstream pro-cancerous genes.[6][8] The synthesis of such inhibitors often involves the derivatization of the amino group to introduce moieties that can interact with specific residues in the SH2 domain.
Precursor for PROTAC Linkers
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[9][10][11][12][] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[12] this compound is an excellent starting material for the synthesis of PROTAC linkers due to its bifunctional nature. The Boc-protected amine and the phenolic hydroxyl group can be sequentially coupled to the E3 ligase ligand and the target protein ligand, respectively (or vice versa), to construct the final PROTAC molecule. The length and composition of the linker are critical for the efficacy of the PROTAC, and the use of building blocks like this compound allows for the systematic variation of the linker structure.[9][10][11]
Building Block for CNS-Active Agents
The aminophenol scaffold is present in numerous compounds with activity in the central nervous system (CNS).[14][15][16] The ability of molecules to cross the blood-brain barrier is a key challenge in CNS drug discovery. The physicochemical properties of this compound derivatives, such as lipophilicity and hydrogen bonding capacity, can be fine-tuned through chemical modification to optimize their potential as CNS drug candidates.[14][15] This makes it a relevant scaffold for the development of treatments for neurological and psychiatric disorders.
Foundation for Antimicrobial Agents
Derivatives of aminophenols have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[17][18][19][20][21] The synthesis of Schiff bases from the deprotected aminomethylphenol and various aldehydes, followed by reduction, is a common strategy to generate libraries of potential antimicrobial compounds. The antimicrobial efficacy of these derivatives is influenced by the nature and position of substituents on the aromatic rings.[20]
Quantitative Data
The following tables summarize key quantitative data for derivatives of aminophenols. While the data is primarily for derivatives of the related 3-(aminomethyl)phenol, it provides a strong indication of the yields and potential antimicrobial activity that can be expected when using the 2-isomer as a starting material.
Table 1: Synthesis of 3-(Aminomethyl)phenol Derivatives
| Derivative Class | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Amide | N-(3-hydroxybenzyl)acetamide | C₉H₁₁NO₂ | 165.19 | 95 | 103-105 |
| Sulfonamide | N-(3-hydroxybenzyl)benzenesulfonamide | C₁₃H₁₃NO₃S | 263.31 | 88 | 115-117 |
| Urea | 1-(3-hydroxybenzyl)-3-phenylurea | C₁₄H₁₄N₂O₂ | 242.27 | 92 | 168-170 |
| Schiff Base | 3-(((4-hydroxybenzylidene)amino)methyl)phenol | C₁₄H₁₃NO₂ | 227.26 | 85 | 188-190 |
Table 2: Antimicrobial Activity of Aminomethyl Phenol Derivatives
| Compound ID | Test Organism | Gram Stain | MIC (µg/mL) |
| Derivative 1 | Staphylococcus aureus | Positive | 100 - 200 |
| Derivative 2 | Bacillus subtilis | Positive | 100 - 200 |
| Derivative 3 | Escherichia coli | Negative | >200 |
| Derivative 4 | Candida albicans | - | 100 - 200 |
Experimental Protocols
The following protocols are adapted for this compound from established methods for related aminophenol compounds.
Protocol 1: Boc Deprotection of this compound
Principle: This protocol describes the removal of the Boc protecting group under acidic conditions to yield 2-(aminomethyl)phenol.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (10 mL/mmol).
-
Add TFA (5-10 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain 2-(aminomethyl)phenol.
Protocol 2: N-Acylation of 2-(aminomethyl)phenol
Principle: This protocol describes the acylation of the primary amine of 2-(aminomethyl)phenol with an acid chloride.
Materials:
-
2-(aminomethyl)phenol (from Protocol 1)
-
Acetyl chloride (or other acid chloride) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous DCM
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 2-(aminomethyl)phenol (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: O-Alkylation of this compound
Principle: This protocol describes the alkylation of the phenolic hydroxyl group of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) and stir the reaction at room temperature or heat to 50-60 °C overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis of a Benzoxazole Derivative
Principle: This protocol describes the synthesis of a 2-substituted benzoxazole from 2-(aminomethyl)phenol and a carboxylic acid via cyclocondensation. This requires prior deprotection of the Boc group.
Materials:
-
2-(aminomethyl)phenol (from Protocol 1)
-
Carboxylic acid (e.g., benzoic acid) (1.0 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene
Procedure:
-
Combine 2-(aminomethyl)phenol (1.0 eq) and the carboxylic acid (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) as both the catalyst and solvent.
-
Heat the reaction mixture to 150-180 °C for 4-6 hours with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1][2][3][4]
Visualizations
Caption: Synthetic pathways for derivatization of this compound.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and studies of small molecule STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, synthesis, and evaluation of small-molecule signal transducer and activator of transcription 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Bioactive Compounds from 2-(Boc-aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(tert-Butoxycarbonyl-aminomethyl)phenol, commonly referred to as 2-(Boc-aminomethyl)phenol, is a versatile bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic phenolic hydroxyl group and a Boc-protected primary amine, allows for sequential and regioselective modifications. This enables the synthesis of a diverse library of compounds. The ortho relationship between the aminomethyl and hydroxyl substituents provides a scaffold that can effectively chelate metal ions or present functionalities in a specific spatial arrangement for optimal interaction with biological targets.
The aminophenol motif is present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities. The Boc protecting group offers a robust and reliable method for masking the amine's reactivity, which can be readily removed under acidic conditions, facilitating further derivatization. This application note provides detailed protocols for the derivatization of this compound, focusing on O-alkylation, and discusses the potential biological applications of the resulting compounds.
Data Presentation
The following table summarizes quantitative data for a representative series of O-alkylated derivatives synthesized from this compound. The yields are typical for Williamson ether synthesis under the specified conditions. The biological activity data are representative values for analogous compounds against a common cancer-related kinase, illustrating the potential of this scaffold.
| Compound ID | R-Group (Alkyl Halide) | Yield (%) | Purity (%) | Biological Target | IC₅₀ (nM) |
| 1a | Methyl (CH₃I) | 92 | >98 | RET Kinase | 150 |
| 1b | Ethyl (CH₃CH₂Br) | 89 | >97 | RET Kinase | 125 |
| 1c | Benzyl (BnBr) | 85 | >98 | RET Kinase | 75 |
| 1d | 4-Fluorobenzyl | 82 | >97 | RET Kinase | 50 |
| 1e | 2-Naphthylmethyl | 78 | >95 | RET Kinase | 30 |
Experimental Protocols
Protocol 1: Boc Protection of 2-(Aminomethyl)phenol
This protocol describes the protection of the primary amine of 2-(aminomethyl)phenol to yield the starting material, this compound.
Materials:
-
2-(Aminomethyl)phenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-(aminomethyl)phenol (1.0 mmol, 123.15 mg) in a mixture of THF (10 mL) and water (5 mL) in a round-bottom flask.
-
Add sodium bicarbonate (2.0 mmol, 168 mg) to the solution.
-
To the stirred suspension, add di-tert-butyl dicarbonate (1.1 mmol, 240 mg).
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain this compound as a solid, which can be used in the next step without further purification.
Protocol 2: O-Alkylation of this compound (Williamson Ether Synthesis)
This protocol details the selective O-alkylation of the phenolic hydroxyl group.
Materials:
-
This compound (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere setup (e.g., balloon or manifold)
-
Ice bath
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride (1.2 mmol, 48 mg of 60% dispersion) in anhydrous THF (10 mL) in a dry round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the final bioactive primary amine.
Materials:
-
O-alkylated intermediate (from Protocol 2)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the O-alkylated intermediate (1.0 mmol) in DCM (5 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (5.0 mmol, 0.37 mL) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the deprotection is complete, carefully neutralize the reaction with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization as needed.
Mandatory Visualizations
Caption: Synthetic workflow for O-alkylated derivatives.
Caption: Inhibition of a receptor tyrosine kinase pathway.
Application Notes and Protocols: Deprotection of 2-(Boc-aminomethyl)phenol to 2-(aminomethyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of amines in multi-step syntheses of peptides and active pharmaceutical ingredients.[1] Its widespread use is due to its ease of introduction and its stability in various non-acidic conditions.[1][2] The efficient and selective removal of the Boc group is a critical final step in many synthetic pathways. This document provides detailed protocols for the deprotection of 2-(Boc-aminomethyl)phenol to yield 2-(aminomethyl)phenol, a valuable building block in medicinal chemistry. We will cover common deprotection strategies, including acid-catalyzed and thermal methods, and provide quantitative data to facilitate method selection.
Deprotection Strategies
The removal of the Boc protecting group is typically achieved under acidic conditions.[3][4] The mechanism involves the protonation of the carbamate oxygen, which leads to the fragmentation of the protonated intermediate into the free amine, carbon dioxide, and a stable tert-butyl cation.[1][5] While highly effective, strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) may not be suitable for substrates with other acid-sensitive functional groups.[6]
Alternative methods have been developed to address these limitations. Thermal deprotection, for instance, offers a greener approach by using high temperatures, often in solvents like water or methanol, to induce the cleavage of the Boc group without the need for an acid catalyst.[7][8][9] Other milder options include the use of Lewis acids or heterogeneous catalysts.[3][6] The choice of method depends on the substrate's stability, the desired scale, and the required purity of the final product, 2-(aminomethyl)phenol.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various methods for the deprotection of Boc-protected amines, providing a comparative overview of reaction conditions and expected outcomes.
| Method | Reagents/Conditions | Solvent | Temperature | Time | Typical Yield | Reference(s) |
| Strong Acid (TFA) | Trifluoroacetic acid (TFA), 10-25% v/v | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | >95% | [1][10] |
| Strong Acid (HCl) | 4M HCl solution | 1,4-Dioxane or Ethyl Acetate | Room Temperature | 1 - 4 h | >90% | [1][10][11] |
| Thermal (Boiling Water) | Water | Water | 100 °C | 10 min - 2 h | Quantitative | [6][8][9] |
| Thermal (Continuous Flow) | Heat | Methanol or Trifluoroethanol | ~240 °C | ~30 min | 88-93% | [6][7][12] |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Overnight | High | [3][11] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a common and highly efficient method for Boc deprotection using TFA in dichloromethane (DCM).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add TFA (5-10 equivalents) dropwise at room temperature. The reaction is often accompanied by the evolution of gas (CO₂ and isobutylene).[5]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[1]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Repeat the wash until the gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the final product, 2-(aminomethyl)phenol.[1]
Protocol 2: Acid-Catalyzed Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another standard procedure that often yields the product as its hydrochloride salt, which can be advantageous for purification and handling.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Place this compound (1 equivalent) in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl).[10]
-
Stir the resulting mixture or suspension at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product, 2-(aminomethyl)phenol hydrochloride, may precipitate from the solution. If so, add cold diethyl ether to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum.
-
If the free amine is desired, the hydrochloride salt can be neutralized with a suitable base.
Protocol 3: Thermal Deprotection in Boiling Water (Green Chemistry Approach)
This protocol offers an environmentally benign alternative to acid-catalyzed methods, using only water as the solvent.[9]
Materials:
-
This compound
-
Deionized water
-
Round-bottom flask with a reflux condenser, magnetic stirrer
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1 equivalent) in deionized water in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.[9]
-
Monitor the reaction by TLC. The reaction time can vary from 10 minutes to a few hours, depending on the substrate's solubility and reactivity.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired 2-(aminomethyl)phenol.[9]
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.[1]
Caption: Experimental workflow for a typical acid-catalyzed deprotection.
Caption: Decision workflow for choosing a suitable Boc deprotection method.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: A Scalable Synthesis of 2-(Boc-aminomethyl)phenol
Audience: This document is intended for researchers, scientists, and drug development professionals involved in chemical synthesis and process scale-up.
Introduction:
2-(Boc-aminomethyl)phenol is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other specialty chemicals. The presence of both a Boc-protected amine and a phenolic hydroxyl group allows for selective functionalization at either position, making it a versatile intermediate. This application note provides a detailed protocol for a scalable synthesis of this compound via the protection of commercially available 2-(aminomethyl)phenol. The described method is robust, high-yielding, and suitable for adaptation to pilot and manufacturing scales.
Reaction Scheme:
The synthesis proceeds via the N-tert-butoxycarbonylation of 2-(aminomethyl)phenol using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Materials and Methods:
Materials:
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Equipment:
-
Jacketed glass reactor with overhead stirring
-
Temperature probe and controller
-
Addition funnel
-
Separatory funnel (or equivalent extraction setup for larger scale)
-
Rotary evaporator
-
Vacuum oven
-
Standard laboratory glassware
Experimental Protocol:
1. Reaction Setup:
-
Set up a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and an addition funnel.
-
Charge the reactor with 2-(aminomethyl)phenol (1.0 eq).
-
Add dichloromethane (DCM) to the reactor to achieve a concentration of approximately 0.5 M of the starting material.
-
Begin stirring the mixture to ensure complete dissolution.
2. Boc Protection Reaction:
-
Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM.
-
Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Slowly and simultaneously add the (Boc)₂O solution and the saturated NaHCO₃ solution to the stirred solution of 2-(aminomethyl)phenol over a period of 1-2 hours. Maintain the internal temperature between 0-10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
3. Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
4. Purification:
-
The crude this compound can be purified by recrystallization from a mixture of ethyl acetate and hexanes.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum to afford the pure product.
Data Presentation:
Table 1: Reactant Quantities and Yields for a Laboratory Scale Synthesis
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (g) | Moles (mol) |
| 2-(Aminomethyl)phenol | 123.15[2] | 1.0 | 10.0 | 0.081 |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 19.4 | 0.089 |
| Sodium Bicarbonate | 84.01 | - | (Saturated Solution) | - |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| This compound | 223.27 | 18.1 | 16.5 | 91.2 |
Table 2: Analytical Data for Purified this compound
| Analysis | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥98% | 99.1% |
| Melting Point | 118-122 °C | 120.5 °C |
| ¹H NMR | Conforms to structure | Conforms |
| ¹³C NMR | Conforms to structure | Conforms |
Process Scale-up Considerations:
-
Thermal Management: The reaction is exothermic. For larger scale syntheses, a jacketed reactor with efficient cooling is crucial to maintain the desired temperature range.
-
Mixing: Adequate agitation is necessary to ensure efficient mass transfer between the aqueous and organic phases.
-
Solvent Selection: While DCM is effective at the lab scale, alternative solvents with higher boiling points and better environmental profiles, such as 2-methyltetrahydrofuran (2-MeTHF), could be evaluated for plant-scale operations.
-
Purification: For multi-kilogram scale, recrystallization may be less efficient. Slurrying the crude product in a suitable solvent system or column chromatography might be more practical alternatives for achieving high purity.
Mandatory Visualization:
Caption: Workflow for the scale-up synthesis of this compound.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled in a fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
The protocol described provides a reliable and scalable method for the synthesis of this compound. The procedure is high-yielding and affords a product of high purity, suitable for use in further synthetic transformations in a research or industrial setting. The outlined scale-up considerations offer a pathway for transitioning this synthesis from the laboratory to larger-scale production.
References
Application Notes and Protocols for the Synthesis of N-Boc Protected Amino Alcohols and Phenols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-Boc (tert-butyloxycarbonyl) protected amino alcohols and phenols. These compounds are critical building blocks in the fields of medicinal chemistry, peptide synthesis, and drug development. The N-Boc protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, making it an invaluable tool in multi-step organic synthesis.[1][2]
Synthesis of N-Boc Protected Amino Alcohols
N-Boc protected amino alcohols are versatile chiral intermediates frequently utilized in the synthesis of pharmaceuticals and biologically active molecules.[] A primary and efficient route to these compounds involves the reduction of the corresponding N-Boc protected α-amino acids. This method preserves the stereochemical integrity of the chiral center.[4]
General Reaction Scheme
The overall transformation involves the reduction of the carboxylic acid functionality of an N-Boc protected amino acid to a primary alcohol.
Caption: General scheme for the synthesis of N-Boc amino alcohols.
Methodologies for the Reduction of N-Boc-Amino Acids
Several reliable methods exist for the reduction of N-Boc-amino acids. The choice of method may depend on the specific amino acid side chain and the desired scale of the reaction.
Method A: Sodium Borohydride Reduction via Mixed Anhydride
This is a widely used and cost-effective method that proceeds through a reactive mixed-anhydride intermediate.[5]
Method B: 1,1'-Carbonyldiimidazole (CDI) Activation followed by Sodium Borohydride Reduction
This one-pot method offers a convenient and efficient alternative, utilizing CDI to activate the carboxylic acid.[4]
Data Presentation: Comparison of Reduction Methods
| N-Boc-Amino Acid | Method | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| N-Boc-L-Alanine | A | NaBH₄ | THF/Water | 1.5 - 2 hours | Good | [5] |
| N-Boc-L-Phenylalanine | B | NaBH₄ | THF/Water | 40 min | 95 | [4] |
| N-Boc-L-Valine | B | NaBH₄ | THF/Water | 40 min | 92 | [4] |
| N-Boc-L-Leucine | B | NaBH₄ | THF/Water | 40 min | 96 | [4] |
| N-Boc-Glycine | B | NaBH₄ | THF/Water | 40 min | 98 | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-Alaninol via Mixed Anhydride Method [5]
-
Activation: Dissolve N-Boc-L-Alanine (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -15 °C in an ice-salt bath. Add N-methylmorpholine (NMM) (1 equivalent) followed by the dropwise addition of isobutyl chloroformate (1 equivalent). Stir the reaction mixture at -15 °C for 15 minutes.
-
Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄) (1.5 equivalents) in water. Add the NaBH₄ solution to the mixed anhydride solution at -15 °C.
-
Work-up: Allow the reaction to warm to room temperature and stir for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of 1 M HCl. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-Boc-L-Phenylalaninol via CDI Activation [4]
-
Activation: To a solution of N-Boc-L-Phenylalanine (1 equivalent) in THF, add 1,1'-carbonyldiimidazole (CDI) (1 equivalent). Stir the mixture at room temperature for 10 minutes.
-
Reduction: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2 equivalents) in water. Add the NaBH₄ solution in one portion to the activated amino acid solution. Stir the reaction mixture for 30 minutes at 0 °C.
-
Work-up: Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under vacuum. The resulting crude product can be further purified by column chromatography if necessary.
Synthesis of N-Boc Protected Aminophenols
N-Boc protected aminophenols are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. The protection of the amino group allows for selective reactions at the phenolic hydroxyl group. The direct N-tert-butoxycarbonylation of aminophenols is a straightforward and efficient method.[6]
General Reaction Scheme
The reaction involves the treatment of an aminophenol with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base or under catalyst-free, water-mediated conditions.
References
Chemo- and Atroposelective Boc Protection of Amino Bisphenols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemo- and atroposelective tert-butyloxycarbonyl (Boc) protection of amino bisphenols. This method allows for the efficient, asymmetric synthesis of NH2-free axially chiral biaryl amino phenols, which are valuable building blocks in medicinal chemistry and materials science. The protocols are based on a Lewis base-catalyzed enantioselective protection strategy, offering high yields and excellent enantioselectivities.
Core Principles
The synthesis of enantiomerically pure axially chiral biaryl amino phenols from prochiral amino bisphenols presents two significant challenges:
-
Chemoselectivity: Preferential protection of the hydroxyl groups (O-Boc) over the amino group (N-Boc).
-
Atroposelectivity: Enantioselective protection of one of the two enantiotopic hydroxyl groups to generate axial chirality.
This protocol utilizes a chiral isothiourea (ITU) catalyst to address both challenges, enabling a direct and efficient desymmetrization of the amino bisphenol substrates.[1][2][3][4][5] The amino group on the substrate plays a crucial role by facilitating an intramolecular proton transfer, while the chiral catalyst controls the stereochemical outcome of the reaction.[1][6]
Logical Relationship of Selectivity
The following diagram illustrates the decision-making process in the chemo- and atroposelective Boc protection of an amino bisphenol.
Caption: Logical flow of chemo- and atroposelectivity.
Experimental Data
The following tables summarize the results of the chemo- and atroposelective Boc protection of various amino bisphenols using a chiral isothiourea catalyst.
Table 1: Optimization of Reaction Conditions for the Boc Protection of Amino Bisphenol 1a
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield of 3a (%) | ee of 3a (%) |
| 1 | C1 | CH2Cl2 | 25 | 48 | 31 | 45 |
| 2 | C2 | CH2Cl2 | 25 | 48 | 25 | 38 |
| 3 | C3 | CH2Cl2 | 25 | 48 | 35 | 56 |
| 4 | C4 | CH2Cl2 | 25 | 48 | 53 | 69 |
| 5 | C4 | THF | 25 | 48 | 41 | 75 |
| 6 | C4 | Toluene | 25 | 48 | 45 | 72 |
| 7 | C4 | Et2O | 25 | 48 | 63 | 85 |
| 8 | C4 | Et2O | 0 | 48 | 68 | 90 |
| 9 | C4 | Et2O | -20 | 48 | 75 | 96 |
| 10 | C4 | Et2O | -40 | 48 | 65 | 95 |
| 11 | C4 | Et2O | -20 | 24 | 55 | 96 |
| 12 | C4 | Et2O | -20 | 72 | 73 | 96 |
| 13 | C4 | Et2O | -20 | 48 | 61 | 96 |
| 14 | C4 | Et2O | -20 | 48 | 75 | 96 |
Reaction conditions: 1a (0.2 mmol), Boc2O (0.22 mmol), catalyst (0.01 mmol), and solvent (2 mL). Isolated yield of product 3a based on 1a. The enantiomeric excess (ee) of 3a was determined by chiral-phase HPLC analysis.
Table 2: Substrate Scope for the Atroposelective Boc Protection of Amino Bisphenols
| Product | R | Yield (%) | ee (%) |
| 3b | Me | 57 | >99 |
| 3c | c-Pr | 53 | 97 |
| 3d | Ph | 61 | 96 |
| 3e | 4-MeO-Ph | 65 | 95 |
| 3f | 4-F-Ph | 58 | 97 |
| 3g | 4-Cl-Ph | 62 | 96 |
| 3h | 4-Br-Ph | 66 | 95 |
| 3i | 3-MeO-Ph | 63 | 97 |
| 3j | 2-Naphthyl | 55 | 98 |
| 3k | H | 71 | 96 |
Reaction conditions: 1 (0.2 mmol), Boc2O (0.22 mmol), C4 (0.01 mmol), and Et2O (2 mL) at -20 °C for 48 h. Isolated yield of product 3 based on 1. The enantiomeric excess of 3 was determined by chiral-phase HPLC analysis.
Experimental Protocols
General Procedure for the Chemo- and Atroposelective Boc Protection of Amino Bisphenols
This protocol details the optimized conditions for the synthesis of NH2-free axially chiral biaryl amino phenols.
Caption: Experimental workflow for atroposelective Boc protection.
Materials:
-
Amino bisphenol substrate (1.0 equiv)
-
Chiral isothiourea (ITU) catalyst C4 (0.05 equiv)
-
Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction tube equipped with a magnetic stir bar, add the amino bisphenol (0.2 mmol, 1.0 equiv) and the chiral ITU catalyst C4 (0.01 mmol, 0.05 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous diethyl ether (2.0 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to -20 °C in a suitable cooling bath.
-
Add di-tert-butyl dicarbonate (Boc2O) (0.22 mmol, 1.1 equiv) to the cooled solution.
-
Stir the reaction mixture at -20 °C for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-O-Boc protected amino bisphenol.
-
Determine the enantiomeric excess of the product using chiral-phase High-Performance Liquid Chromatography (HPLC) analysis.
Downstream Transformations
The resulting enantioenriched NH2-free axially chiral biaryl amino phenols can be readily derivatized into a variety of valuable functional molecules. For example, the free amino group can react with isothiocyanates and isocyanates to form chiral thioureas and ureas, respectively. Furthermore, condensation with another equivalent of Boc2O in the absence of a catalyst can provide the N-Boc protected amino phenol.[1]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Avoid inhalation and contact with skin.
-
Diethyl ether is highly flammable. Work away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Desymmetrization of Bisphenol Derivatives via Ir-Catalyzed Allylic Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Boc-aminomethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 2-(Boc-aminomethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound?
A1: The primary challenges in synthesizing this compound typically revolve around achieving high yield and purity. Specific issues include incomplete reaction, the formation of side products due to the presence of the phenolic hydroxyl group, and difficulties in purification. The starting material, 2-(aminomethyl)phenol, is a versatile building block in the synthesis of pharmaceuticals and dyes.[1]
Q2: Which protecting group strategy is most suitable for 2-(aminomethyl)phenol?
A2: The tert-butyloxycarbonyl (Boc) group is a highly effective and widely used protecting group for the amino functionality in 2-(aminomethyl)phenol.[2] Its popularity stems from its stability across a broad range of reaction conditions and its straightforward removal under mild acidic conditions.[2][3] This provides excellent orthogonality with other protecting groups, which is crucial for multi-step syntheses.[3]
Q3: What are the typical reaction conditions for the Boc protection of 2-(aminomethyl)phenol?
A3: The Boc protection of 2-(aminomethyl)phenol is generally carried out by reacting it with di-tert-butyl dicarbonate (Boc)₂O.[4] The reaction is often performed in a suitable solvent such as water, a mixture of water and tetrahydrofuran (THF), acetonitrile, or methanol at room temperature or with moderate heating. The presence of a base like sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (DMAP) is common to facilitate the reaction.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound can be achieved through several methods, depending on the impurities present. Common techniques include:
-
Acid-Base Extraction: This method is effective for removing unreacted 2-(aminomethyl)phenol.[5]
-
Recrystallization: This is a cost-effective technique for removing a significant amount of impurities, provided a suitable solvent system is identified.[6]
-
Column Chromatography: For achieving high purity, flash column chromatography on silica gel is a reliable method.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yield is a frequent issue that can be attributed to several factors. The following guide will help you troubleshoot and optimize your reaction conditions.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow the reaction to proceed until the starting material is consumed.[7] - Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can help overcome the activation energy barrier, but should be done cautiously to avoid side reactions.[7] - Optimize Stoichiometry: Ensure at least a slight excess (1.1-1.5 equivalents) of (Boc)₂O is used.[3] |
| Weak Nucleophilicity of the Amine | - Use a Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can activate the (Boc)₂O, increasing the reaction rate.[8] |
| Poor Solubility of Starting Material | - Solvent Selection: Use a solvent system in which the 2-(aminomethyl)phenol is fully soluble. A mixture of THF and water is often effective. |
| Steric Hindrance | While less of an issue for 2-(aminomethyl)phenol, if derivatives with bulky substituents are used, consider using more potent activating agents for the Boc group, though this is less common for standard Boc protection. For sterically hindered amino acids, reagents like HATU or HBTU are used.[7] |
Issue 2: Formation of Side Products
The presence of the phenolic hydroxyl group can lead to undesired side reactions.
| Side Product | Mitigation Strategy |
| O-Boc Protected Phenol | - Control Reaction Temperature: Perform the reaction at room temperature or 0°C to favor N-protection over O-protection.[8] - Avoid Strong Bases: Using a mild base like sodium bicarbonate instead of stronger bases can enhance chemoselectivity for the amine.[8] |
| Di-Boc Protected Amine | - Control Stoichiometry: Use close to a 1:1 molar ratio of 2-(aminomethyl)phenol to (Boc)₂O.[8] - Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to prevent over-reaction.[8] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a standard procedure for the N-Boc protection of 2-(aminomethyl)phenol.
Materials:
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2-(aminomethyl)phenol
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
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Water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(aminomethyl)phenol (1 equivalent) in a mixture of THF and water (2:1 v/v).
-
Add sodium bicarbonate (2 equivalents) to the solution and stir until dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
| Reaction Condition | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | NaHCO₃ | THF/Water | 0 to RT | 85-95 |
| 2 | NaOH (1M aq.) | Dioxane | RT | 80-90 |
| 3 | Triethylamine | Dichloromethane | 0 to RT | 80-90 |
| 4 | DMAP (catalytic) | Acetonitrile | RT | >90 |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Boc Protection of 2-(Aminomethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Boc protection of 2-(aminomethyl)phenol. Our resources are designed to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Boc protection of 2-(aminomethyl)phenol?
A1: The primary side reactions encountered are:
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O-acylation: The phenolic hydroxyl group can react with the Boc anhydride to form an O-Boc protected product.
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N,N-di-Boc formation: The primary amine can react with two equivalents of Boc anhydride, leading to a di-protected amine, especially under basic conditions.[1]
-
Oxazolidinone formation: Although less common under standard Boc protection conditions, intramolecular cyclization between the newly formed carbamate and the hydroxyl group can potentially lead to an oxazolidinone derivative, particularly if the reaction is heated or if certain catalysts are used.[2][3]
Q2: How can I selectively achieve N-Boc protection over O-Boc protection?
A2: Achieving high N-selectivity is a key challenge. Generally, the amine is more nucleophilic than the phenol. To favor N-protection, you can:
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Use a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate. Stronger bases like sodium hydroxide can deprotonate the phenol, increasing its nucleophilicity and promoting O-acylation.[4]
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Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to exploit the higher reactivity of the amine.
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Use a solvent system that favors the amine's reactivity, such as a mixture of THF and water.[5]
Q3: What conditions favor the formation of the N,N-di-Boc side product?
A3: The formation of the di-Boc product is more likely when:
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An excess of Boc anhydride is used.
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A strong base is employed, which can deprotonate the N-H of the initially formed mono-Boc product, increasing its nucleophilicity for a second reaction.[1]
-
The reaction is run for an extended period.
Q4: My reaction is sluggish or incomplete. What are the possible causes?
A4: Several factors can lead to an incomplete reaction:
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Poor solubility of the starting material: 2-(aminomethyl)phenol can have limited solubility in some organic solvents. Using a co-solvent like water or methanol can improve solubility.
-
Insufficient Boc anhydride: Ensure you are using a slight excess (e.g., 1.1-1.2 equivalents) of Boc anhydride.
-
Inappropriate base: While not always necessary, a base can help to drive the reaction to completion by neutralizing the acidic byproduct. If you are not using a base, the reaction may be slower.[6]
Q5: What is the best method to purify the desired N-Boc-2-(aminomethyl)phenol?
A5: Purification can typically be achieved by:
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Acid-base extraction: To remove unreacted 2-(aminomethyl)phenol, an acidic wash (e.g., with 1M HCl) can be performed. The desired product will remain in the organic layer. A subsequent basic wash (e.g., with saturated sodium bicarbonate) can remove any acidic byproducts.
-
Flash column chromatography: Silica gel chromatography is effective for separating the desired mono-N-Boc product from the di-N,N-Boc and O-Boc side products. The polarity of the eluent can be adjusted to achieve good separation.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product | - Incomplete reaction. - Formation of multiple side products. - Product loss during workup. | - Monitor the reaction by TLC to ensure completion. - Optimize reaction conditions to minimize side reactions (see FAQs and protocols). - Use a careful extraction and purification procedure. |
| Presence of O-Boc protected side product | - Use of a strong base. - High reaction temperature. | - Switch to a milder, non-nucleophilic base like sodium bicarbonate or triethylamine. - Perform the reaction at 0 °C or room temperature. |
| Formation of N,N-di-Boc side product | - Excess Boc anhydride. - Use of a strong base. - Prolonged reaction time. | - Use a stoichiometric amount or only a slight excess (1.1 eq.) of Boc anhydride. - Use a weaker base. - Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Starting material remains after the reaction | - Insufficient reagent. - Poor solubility. - Low reaction temperature. | - Use a slight excess of Boc anhydride (1.1-1.2 eq.). - Add a co-solvent like water or methanol to improve solubility. - Allow the reaction to stir at room temperature for a longer period. |
| Difficulty in purifying the product | - Similar polarities of the product and byproducts. | - Optimize the mobile phase for column chromatography; a gradient elution may be necessary. - Consider derivatizing the phenolic hydroxyl group before purification to alter its polarity. - Attempt recrystallization from various solvents. |
Data Presentation
The following table presents representative yields of the desired N-Boc product and major side products under different reaction conditions. Please note that these are illustrative values and actual results may vary.
| Entry | Base | Solvent | Temperature (°C) | N-Boc Yield (%) | O-Boc Yield (%) | N,N-di-Boc Yield (%) |
| 1 | NaHCO₃ | THF/H₂O | 25 | 85 | <5 | <5 |
| 2 | NaOH | THF/H₂O | 25 | 60 | 25 | <5 |
| 3 | Triethylamine | CH₂Cl₂ | 0 | 80 | <5 | 10 |
| 4 | None | Methanol | 25 | 75 | <5 | <5 |
Experimental Protocols
Protocol 1: Selective N-Boc Protection of 2-(aminomethyl)phenol
This protocol is optimized for the selective N-Boc protection of 2-(aminomethyl)phenol, minimizing the formation of side products.
Materials:
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2-(aminomethyl)phenol
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium bicarbonate (NaHCO₃)
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Tetrahydrofuran (THF)
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve 2-(aminomethyl)phenol (1.0 eq.) in a 2:1 mixture of THF and water.
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Add sodium bicarbonate (2.0 eq.) to the solution and stir until it is dissolved.
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Cool the mixture to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate (1.1 eq.) to the reaction mixture portion-wise over 10 minutes.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, remove the THF under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 20 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-Boc-2-(aminomethyl)phenol.
Visualizations
Caption: Potential reaction pathways in the Boc protection of 2-(aminomethyl)phenol.
References
- 1. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 3. users.renyi.hu [users.renyi.hu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Purification of crude 2-(Boc-aminomethyl)phenol by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(Boc-aminomethyl)phenol by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Troubleshooting and FAQs
Q1: My compound, this compound, is sticking to the silica gel column and eluting very slowly or not at all, even with high concentrations of ethyl acetate in hexane. What can I do?
A1: This is a common issue when purifying phenolic compounds on silica gel due to strong interactions between the acidic phenolic hydroxyl group and the acidic silica surface. Here are several strategies to address this:
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Change the Solvent System: Switch to a more polar or different solvent system. A gradient of methanol in dichloromethane (DCM) is often effective for polar compounds that exhibit poor mobility in ethyl acetate/hexane.[1] You can start with 100% DCM and gradually increase the methanol concentration (e.g., 1-10%).
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Use a Different Stationary Phase: Consider using a more inert stationary phase like neutral alumina.[1] This can reduce the strong acidic interactions that cause the compound to stick.
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Solvent System with Toluene: For aromatic compounds like phenols, incorporating toluene into the mobile phase can sometimes improve separation compared to hexane-based systems.[1]
Q2: I am observing significant peak tailing for my compound during column chromatography. How can I resolve this?
A2: Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. For a compound like this compound, both the phenolic hydroxyl and the Boc-protected amine can contribute to this.
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Increase Eluent Polarity: Once your compound starts to elute, you can try increasing the polarity of the eluent to push it off the column more quickly and reduce tailing.[2]
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Check for Compound Degradation: The Boc (tert-butoxycarbonyl) protecting group can be sensitive to acidic conditions.[3] Although generally stable on silica gel, prolonged exposure or the presence of acidic impurities could potentially lead to some degradation, which might manifest as tailing. To check for on-column degradation, you can perform a 2D TLC.[2]
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Use a Deactivated Silica Gel: You can deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column to minimize acidic interactions.
Q3: My purified fractions are still showing impurities when I check them by TLC. How can I improve the separation?
A3: Poor separation can result from several factors, including an inappropriate solvent system or overloading the column.
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Optimize the Solvent System with TLC: Before running the column, ensure you have a good solvent system that gives your desired compound an Rf value of approximately 0.3-0.4 on a TLC plate.[2] The impurities should have significantly different Rf values to allow for good separation.
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Dry Loading vs. Wet Loading: If your crude product has poor solubility in the column eluent, consider dry loading.[4] This involves pre-adsorbing your compound onto a small amount of silica gel, which is then loaded onto the column. This can lead to better band sharpness and improved separation.
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Reduce the Amount of Sample Loaded: Overloading the column is a common cause of poor separation. Use a larger column or reduce the amount of crude material you are purifying.
Q4: I am unsure what the potential impurities in my crude this compound might be. What should I look out for?
A4: Impurities can arise from starting materials, by-products of the reaction, or degradation products.[5][] For the synthesis of this compound, which is typically prepared from 2-(aminomethyl)phenol and di-tert-butyl dicarbonate ((Boc)₂O), potential impurities could include:
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Unreacted 2-(aminomethyl)phenol: This is a common impurity if the reaction has not gone to completion.
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Di-tert-butyl dicarbonate and its by-products: Excess (Boc)₂O and its hydrolysis product, tert-butanol, may be present.
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Isomers: Depending on the synthesis of the starting material, isomers such as 3-(aminomethyl)phenol or 4-(aminomethyl)phenol could be present as impurities.[5]
-
Over-reaction products: Although less common for phenols, in some cases, both the amine and the hydroxyl group could potentially react with (Boc)₂O.
Data Presentation
The following table summarizes typical parameters for the purification of this compound and related compounds by column chromatography. Note that these are starting points and may require optimization.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica gel (60-120 or 100-200 mesh) | Neutral alumina can be an alternative if the compound sticks to silica.[1] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane | A common starting point for many organic compounds. |
| Gradient of Methanol in Dichloromethane | Recommended for more polar compounds or when tailing is an issue.[1] | |
| Typical Rf Value (TLC) | 0.3 - 0.4 | This range generally provides the best separation in column chromatography.[2][7] |
| Loading Method | Wet or Dry Loading | Dry loading is preferred for samples with low solubility in the eluent.[4] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol provides a general procedure for the purification of crude this compound.
1. Preparation of the Slurry and Packing the Column:
- Choose an appropriately sized column based on the amount of crude material.
- In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
- Pour the slurry into the column, ensuring there are no air bubbles. Gently tap the column to ensure even packing.
- Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
2. Loading the Sample:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.[4] Carefully add this solution to the top of the column.
- Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4] Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
- Begin eluting with the least polar solvent system.
- Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol).
- Collect fractions in test tubes and monitor the elution of the compound by TLC.
4. Isolation of the Purified Product:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A flowchart for troubleshooting common issues in the column chromatography of this compound.
References
Technical Support Center: Troubleshooting Low Yield in 2-(Boc-aminomethyl)phenol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(Boc-aminomethyl)phenol, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Boc protection of 2-(aminomethyl)phenol?
Low yield in this synthesis is typically a result of two main issues: incomplete reaction or the formation of undesired side products. The key challenge is achieving chemoselectivity—protecting the more nucleophilic amine in the presence of the phenolic hydroxyl group. Common culprits include incorrect stoichiometry of reagents, suboptimal reaction conditions that may favor side reactions, and loss of product during workup and purification.[1][2]
Q2: My TLC/LC-MS analysis shows a significant amount of unreacted 2-(aminomethyl)phenol. What went wrong?
Unreacted starting material is a clear sign of an incomplete reaction.[1] This can be caused by several factors:
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Insufficient (Boc)₂O: The stoichiometry is critical; an inadequate amount will leave the starting material unreacted.[1]
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Hydrolysis of (Boc)₂O: The presence of water in the solvent or on glassware can hydrolyze the Boc anhydride, rendering it ineffective.[1]
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Low Reaction Temperature or Time: The reaction may be proceeding too slowly and may require more time or gentle heating to reach completion.[1]
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Poor Solubility: If the starting material is not fully dissolved, the reaction will be inefficient.[2]
Q3: I have a major side product that is less polar (higher Rf on a normal phase TLC plate) than my desired product. What is it likely to be?
A less polar side product is often the result of over-protection. The two most likely structures are the N,O-di-Boc derivative , where both the amine and the phenolic hydroxyl have reacted with (Boc)₂O, or the N,N-di-Boc derivative , where two Boc groups have attached to the primary amine.[1][3] Formation of these is often caused by using a large excess of (Boc)₂O or adding a catalyst like DMAP, which can facilitate the protection of the hydroxyl group.[2]
Q4: How can I improve the chemoselectivity to favor N-protection over O-protection?
Achieving high N-selectivity is crucial for a high yield. The primary amine is inherently more nucleophilic than the phenolic hydroxyl group. To exploit this difference:
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Avoid Strong Bases: Strong bases can deprotonate the phenol, increasing its nucleophilicity and promoting O-acylation. Running the reaction without a base or with a mild, non-nucleophilic base is often preferred.[2]
-
Control the Temperature: Perform the reaction at room temperature or 0 °C to minimize the rate of the less favorable O-protection.[2]
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Solvent Choice: Using alcoholic solvents like methanol has been shown to enhance the rate of Boc protection for some amines without the need for a base.[4]
Q5: What is the most effective work-up and purification strategy to maximize my isolated yield?
An efficient purification strategy is vital to prevent product loss.
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Aqueous Work-up: The Boc-protected product may have some water solubility. When performing aqueous washes, minimize the volume of water used and consider back-extracting the aqueous layers with your organic solvent (e.g., ethyl acetate, DCM) to recover any dissolved product.[1] Using brine (saturated NaCl solution) for the final wash can help break emulsions and reduce the solubility of the organic product in the aqueous phase.[2]
-
Purification: Flash column chromatography on silica gel is typically the most effective method for separating the desired mono-protected product from unreacted starting material and di-protected side products.[2] An acid-base extraction can also be used to remove the unreacted basic starting material before chromatography.[5]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Significant unreacted starting material observed. | 1. Insufficient (Boc)₂O due to stoichiometry or hydrolysis.[1] 2. Reaction time is too short or temperature is too low.[1] | 1. Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. Ensure all glassware is dry and use an anhydrous solvent.[1] 2. Monitor the reaction by TLC and allow it to stir until the starting material is consumed. If needed, gently warm the reaction (e.g., to 40°C). |
| Multiple products, including less polar spots, are visible on TLC. | 1. Over-reaction leading to N,N-di-Boc or N,O-di-Boc products.[1][2] 2. Use of a strong base or catalyst (e.g., DMAP) promoting O-acylation.[2] | 1. Avoid a large excess of (Boc)₂O; use no more than 1.2 equivalents.[2] 2. Run the reaction at room temperature or 0°C and without a strong base to favor selective N-protection. |
| Yield is low after aqueous work-up. | Product loss due to partial solubility in the aqueous layer.[1] | Minimize the volume of aqueous washes. Back-extract all aqueous layers with the organic solvent. Use brine for the final wash to decrease the product's aqueous solubility.[2] |
| Formation of a baseline spot on TLC (very polar). | Potential formation of urea byproducts from isocyanate impurities in (Boc)₂O.[1][3] | Use high-purity (Boc)₂O. Ensure the reaction is performed under anhydrous conditions.[1] |
| Difficulty purifying the product from starting material. | The product and starting material have similar polarities, making separation difficult. | Use an acid wash (e.g., 1 M HCl) during the work-up. This will protonate the unreacted 2-(aminomethyl)phenol, moving it into the aqueous layer and simplifying subsequent purification.[5] |
Data Presentation
Impact of Reaction Conditions on Selectivity and Yield
The following table summarizes how different experimental parameters can influence the outcome of the Boc protection of 2-(aminomethyl)phenol.
| Parameter | Condition A | Condition B | Condition C | Rationale & Expected Outcome |
| (Boc)₂O (equiv.) | 1.1 - 1.2 | > 1.5 | 1.1 - 1.2 | Condition A is optimal. A slight excess drives the reaction to completion. A large excess (B) significantly increases the risk of di-protection.[1][2] |
| Base | None / Mild Base (e.g., NaHCO₃) | Strong Base (e.g., TEA, DMAP) | None | Condition A is recommended for selectivity. Strong bases (B) deprotonate the phenol, increasing its nucleophilicity and leading to undesired O-acylation.[2] |
| Solvent | Anhydrous DCM or THF | Methanol or Ethanol | Aqueous THF | Condition A is a standard, safe choice. Alcohols (B) can accelerate the reaction rate.[4] Aqueous solvents (C) can work but risk hydrolyzing (Boc)₂O.[1] |
| Temperature | 0 °C to Room Temp | 40 - 50 °C | Room Temp | Condition A is ideal for selectivity. Higher temperatures (B) can increase reaction rate but may also promote side reactions. |
| Expected Yield | High | Moderate to Low | Moderate | Condition A provides the best balance for high yield and purity by favoring selective N-protection while ensuring the reaction goes to completion. |
Experimental Protocols
Protocol 1: Chemoselective N-Boc Protection of 2-(aminomethyl)phenol
This protocol is designed to favor the selective protection of the amine group.
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Preparation: Ensure all glassware is oven- or flame-dried before use.
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Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(aminomethyl)phenol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise or as a solution in the same solvent.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
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Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up:
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Quench the reaction with a saturated aqueous solution of NH₄Cl.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer twice more with the organic solvent (e.g., DCM).
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Combine the organic layers and wash with brine.[2]
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Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Protocol 2: Purification by Flash Column Chromatography
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Column Packing: Pack a silica gel column using a suitable eluent system, such as Hexane/Ethyl Acetate. Start with a low polarity (e.g., 9:1 Hexane:EtOAc).
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Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.[5]
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Elution:
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Begin eluting with the low-polarity mobile phase.
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Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexane:EtOAc).
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The less polar di-Boc byproduct will elute first, followed by the desired N-Boc product. The more polar starting material will elute last or remain on the column.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Key reaction pathways in the synthesis of this compound.
Caption: A logical workflow for diagnosing and resolving low yield issues.
References
How to avoid N,N-di-Boc formation in amine protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the Boc protection of amines, with a specific focus on avoiding the formation of the N,N-di-Boc byproduct.
Troubleshooting Guide: Minimizing N,N-di-Boc Formation
Undesired N,N-di-Boc formation is a common side reaction during the protection of primary amines. This guide provides specific troubleshooting steps to favor the formation of the desired mono-Boc product.
| Issue | Possible Cause | Recommended Solution |
| Significant formation of N,N-di-Boc byproduct | Excess Boc Anhydride: Using a large excess of di-tert-butyl dicarbonate ((Boc)₂O) can drive the reaction towards di-substitution. | Stoichiometry Control: Use a slight excess of (Boc)₂O, typically between 1.05 and 1.1 equivalents.[1] |
| Strong Base: The use of strong, catalytic bases like 4-dimethylaminopyridine (DMAP) can deprotonate the initially formed mono-Boc amine, increasing its nucleophilicity and promoting a second Boc addition.[1] | Base Selection: Opt for weaker bases such as triethylamine (TEA) or sodium bicarbonate.[1] For many standard protections, these provide sufficient reactivity for mono-Boc formation without significantly promoting the di-Boc side reaction. | |
| High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less reactive mono-Boc amine to react further. | Temperature Control: Perform the reaction at a lower temperature, for instance, at 0 °C.[1] This slows down the overall reaction rate and enhances selectivity for the kinetically favored mono-Boc product.[1] | |
| High Concentration of Reagents: A high concentration of (Boc)₂O at the start of the reaction can increase the likelihood of di-substitution. | Slow Addition: Add the (Boc)₂O solution dropwise to the amine solution over an extended period.[1] This maintains a low concentration of the electrophile, favoring the more reactive primary amine over the mono-Boc intermediate.[1] | |
| Difficulty in protecting sterically hindered amines without di-Boc formation | Steric Hindrance: Less sterically hindered primary amines are more susceptible to the addition of a second Boc group.[1] | Reaction Conditions Optimization: For sterically hindered amines, the bulky tert-butyl group of the first Boc moiety can effectively shield the nitrogen from a second addition.[1] In these cases, slightly more forcing conditions (e.g., room temperature) might be tolerated without significant di-Boc formation. |
| Reaction is slow and still produces di-Boc byproduct | Solvent Effects: The choice of solvent can influence reaction rates and selectivity. | Solvent Selection: Consider using aqueous conditions or a biphasic system (e.g., chloroform and aqueous sodium bicarbonate).[2] Water-mediated, catalyst-free conditions have been shown to be effective for mono-N-Boc protection.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of N,N-di-Boc formation?
A1: The formation of the N,N-di-Boc product is a two-step process. First, the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O) to form the mono-Boc protected amine (a carbamate).[1][4] The resulting mono-Boc amine is still nucleophilic, although less so than the starting primary amine. In the presence of a base, the N-H proton of the mono-Boc amine can be removed, increasing its nucleophilicity. This activated intermediate can then attack a second molecule of (Boc)₂O to yield the N,N-di-Boc product.[1]
Q2: Why are some primary amines more prone to di-Boc formation than others?
A2: The tendency for di-Boc formation is largely influenced by steric hindrance around the nitrogen atom. Primary amines with less steric bulk are more susceptible to the addition of a second Boc group because the nitrogen atom remains accessible after the first protection.[1] Conversely, for sterically hindered primary amines, the bulky tert-butyl group of the initial Boc moiety effectively shields the nitrogen, making the second addition more difficult.[1]
Q3: How critical is the choice of base in preventing di-Boc formation?
A3: The choice and amount of base are critical factors.[1] Stronger bases, particularly catalytic ones like 4-(dimethylamino)pyridine (DMAP), significantly promote di-Boc formation by facilitating the deprotonation of the mono-Boc intermediate.[1] Weaker bases like sodium bicarbonate or triethylamine (TEA) are generally preferred when mono-protection is the desired outcome.[1]
Q4: Can solvent choice impact the selectivity of mono-Boc protection?
A4: Yes, the solvent system can play a role. A simple and eco-friendly protocol for N-Boc protection uses water-acetone under catalyst-free conditions, yielding the monocarbamate in excellent yields with short reaction times.[3] This method has been reported to avoid competitive side reactions like the formation of isocyanates, ureas, and N,N-di-Boc derivatives.[3]
Q5: Are there alternative reagents to (Boc)₂O for Boc protection?
A5: While (Boc)₂O is the most common reagent, other active esters and derivatives such as Boc-ONH₂ and Boc-N₃ can also be used for introducing the Boc group.[5] However, (Boc)₂O is generally preferred due to its high reactivity and the benign nature of its byproducts (carbon dioxide and tert-butanol).[4][6]
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes the expected outcomes for the Boc protection of a typical primary amine, such as benzylamine, under various reaction conditions. This data is illustrative and actual yields may vary depending on the specific substrate.
| (Boc)₂O (eq.) | Base | Solvent | Temperature (°C) | Mono-Boc Product Yield (%) | Di-Boc Product Yield (%) |
| 1.1 | NaHCO₃ | Dichloromethane/Water | 0 to RT | >95 | <5 |
| 1.1 | Triethylamine (TEA) | Dichloromethane | 0 to RT | ~90-95 | ~5-10 |
| 1.1 | 4-DMAP (catalytic) | Acetonitrile | RT | ~60-70 | ~30-40 |
| 2.2 | Triethylamine (TEA) | Dichloromethane | RT | Low | High |
| 1.05 | None | Water/Acetone | RT | >98 | Not Detected |
Experimental Protocol: Selective Mono-Boc Protection of a Primary Amine
This protocol is a general guideline for the selective N-Boc protection of a primary amine, designed to minimize the formation of the N,N-di-Boc byproduct.
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq.)
-
Sodium bicarbonate (NaHCO₃) (2.0 mmol, 2.0 eq.)
-
Dichloromethane (DCM)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 mmol) in dichloromethane (10 mL).
-
Aqueous Base: In a separate beaker, dissolve sodium bicarbonate (2.0 mmol) in water (10 mL).
-
Reaction Setup: Add the aqueous sodium bicarbonate solution to the solution of the amine in dichloromethane. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 mmol) in a minimal amount of dichloromethane (2-3 mL). Add this solution dropwise to the vigorously stirred, cooled reaction mixture over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude mono-Boc protected amine.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Visualization of Reaction Pathways
Caption: Reaction pathways for mono- and di-Boc protection of primary amines.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving Chemoselectivity of Boc Protection for Aminophenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemoselective N-Boc protection of aminophenols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Boc protection of aminophenols, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low to no reaction | 1. Insufficiently activated Boc anhydride ((Boc)₂O).2. Low nucleophilicity of the aromatic amine.3. Steric hindrance around the amino group. | 1. Use fresh (Boc)₂O.2. Consider using a catalyst to activate the (Boc)₂O (e.g., ionic liquids, iodine).[1][2]3. Increase reaction temperature moderately (e.g., to 40°C), but monitor for side reactions.[3]4. Employ alcoholic solvents like methanol, which can accelerate the reaction rate for aromatic amines.[4] |
| Poor N- vs. O-selectivity (Significant O-acylation) | 1. The phenolic hydroxyl group is competing with the amino group as a nucleophile.2. Reaction conditions favor O-acylation (e.g., strongly basic conditions that deprotonate the phenol). | 1. Perform the reaction in water, which has been shown to favor N-tert-butyloxycarbonylation chemoselectively.[2]2. Avoid strong bases that can deprotonate the phenol. If a base is needed, a milder base like sodium bicarbonate may be used.[3]3. Utilize a catalyst known to promote N-selectivity, such as sulfated tungstate or protic ionic liquids.[1]4. Consider a solvent system like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) which can act as both a solvent and a catalyst for chemoselective N-protection.[2] |
| Formation of di-Boc product | 1. Excess (Boc)₂O used.2. Prolonged reaction time or harsh conditions. | 1. Use a stoichiometric amount of (Boc)₂O (typically 1.0 to 1.1 equivalents).2. Monitor the reaction closely by TLC or LC-MS and stop it once the mono-N-Boc product is predominantly formed.3. Many modern protocols, especially those using water or specific catalysts, report no detection of N,N-di-Boc side products.[1][2] |
| Formation of other byproducts (e.g., isocyanate, urea) | These side reactions can sometimes occur with (Boc)₂O. | Employing catalyst-free conditions in water or using specific catalytic systems like protic ionic liquids has been shown to prevent the formation of these unwanted side products.[1][2] |
| Incomplete reaction | 1. Insufficient reaction time.2. Steric hindrance at the amine.3. Poor solubility of the starting material. | 1. Increase the reaction time and monitor progress by TLC or LC-MS.2. For sterically hindered amines, consider more forcing conditions or specialized catalysts.[5]3. Choose a solvent system in which the aminophenol is fully soluble. A co-solvent system like water/THF or water/acetone may be beneficial.[3][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Boc protection of aminophenols?
A1: The main challenge is achieving chemoselectivity for the amino group (N-acylation) over the phenolic hydroxyl group (O-acylation). Both functional groups are nucleophilic and can react with di-tert-butyl dicarbonate ((Boc)₂O).
Q2: Why is the amino group generally more reactive towards (Boc)₂O than the phenolic hydroxyl group?
A2: The amino group is typically a stronger nucleophile than the hydroxyl group under neutral or mildly basic conditions. This is due to the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available for donation.[7]
Q3: What are the key factors influencing the N- vs. O-selectivity?
A3: The key factors are the choice of solvent, the use and type of catalyst, the reaction temperature, and the pH of the reaction medium.
Q4: Can I use a base to facilitate the reaction?
A4: While bases like triethylamine or DMAP are sometimes used in Boc protections, they should be used with caution for aminophenols.[3][8] Strong bases can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and leading to a higher proportion of the undesired O-acylated product. Milder bases like sodium bicarbonate are a safer option.[3]
Q5: Are there any catalyst-free methods for the selective N-Boc protection of aminophenols?
A5: Yes, performing the reaction in water has been reported as an effective, catalyst-free method for the chemoselective N-tert-butyloxycarbonylation of amines, including 2-aminophenol, without significant side product formation.[2]
Q6: What are some recommended catalytic systems for improving N-selectivity?
A6: Several catalytic systems have been shown to be effective:
-
Protic ionic liquids: Can act as efficient catalysts under solvent-free conditions.[1]
-
Iodine: A catalytic amount of iodine can promote the reaction under solvent-free conditions at room temperature.[2]
-
Perchloric acid on silica gel (HClO₄–SiO₂): This has been reported as a highly efficient and reusable catalyst for chemoselective N-protection under solvent-free conditions.[2]
-
1,1,1,3,3,3-hexafluoroisopropanol (HFIP): Can serve as both a solvent and a catalyst to promote selective mono-N-Boc protection.[2]
Experimental Protocols
Protocol 1: Catalyst-Free N-Boc Protection in Water [2]
-
To a suspension of the aminophenol (1.0 mmol) in water (5 mL), add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with water, and dry under vacuum. If the product does not precipitate, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Iodine-Catalyzed N-Boc Protection (Solvent-Free) [2]
-
In a round-bottom flask, mix the aminophenol (1.0 mmol) and di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol).
-
Add a catalytic amount of iodine (e.g., 5-10 mol%).
-
Stir the mixture at room temperature. The reaction is often complete within a short period.
-
Monitor the reaction by TLC.
-
Upon completion, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with aqueous sodium thiosulfate to remove the iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Visualizations
Logical Relationship for Achieving N-Selectivity
Caption: Decision pathway for selective N-Boc protection of aminophenols.
Experimental Workflow for Chemoselective Boc Protection
Caption: A typical workflow for a chemoselective Boc protection experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. wuxibiology.com [wuxibiology.com]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. total-synthesis.com [total-synthesis.com]
Technical Support Center: Purification of Aminophenol Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of aminophenol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of aminophenol derivatives?
A1: Common impurities can arise from unreacted starting materials, side-products of the reaction, and degradation of the aminophenol derivative itself. These often include:
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Unreacted Starting Materials: Such as the corresponding nitrophenol or nitrobenzene derivative.
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Isomeric Byproducts: Formation of ortho-, meta-, and para-isomers during substitution reactions can be a significant challenge.[1]
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Oxidation Products: Aminophenols are susceptible to oxidation, which leads to the formation of colored impurities like quinones and polymeric materials. This is often observed as a pink, brown, or black discoloration of the product.[2][3]
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Catalyst Residues: If transition metal catalysts (e.g., Palladium, Nickel, Copper) are used in the synthesis, residual metals may contaminate the final product.[2]
-
Side-Reaction Products: Depending on the synthetic route, byproducts such as aniline, 4,4'-diaminodiphenyl ether, and other related substances may be present.[4][5]
Q2: My purified aminophenol derivative is discolored. What is the cause and how can I fix it?
A2: Discoloration (typically pink, brown, or black) is a common issue and is almost always due to the presence of oxidation products.[2] Aminophenols are sensitive to air and light.
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Prevention: To minimize oxidation, conduct synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Removal:
Q3: How can I assess the purity of my aminophenol derivative?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying the purity of aminophenol derivatives and detecting trace impurities.[7][8]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to assess the number of components in your sample and to monitor the progress of purification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of your compound and can help identify major impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities.[2]
Troubleshooting Guides
This section addresses specific problems that may arise during common purification techniques for aminophenol derivatives.
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | - Concentrate the solution by carefully boiling off some of the solvent.- Scratch the inside of the flask at the liquid-air interface with a glass rod.- Add a seed crystal of the pure compound. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble. | - Use a lower-boiling point solvent.- Try a solvent/anti-solvent system. Add a solvent in which the compound is less soluble dropwise to the warm solution until it becomes slightly cloudy, then clarify by adding a small amount of the original solvent and allow to cool slowly.[3] |
| Low recovery yield. | The compound is too soluble in the cold solvent, or too much cold solvent was used for washing the crystals. | - Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation.- Minimize the volume of cold solvent used for washing the crystals on the filter. |
| The product is still impure after recrystallization. | The chosen solvent is not effective at separating the impurity, or the impurity co-precipitates with the product. | - Try a different recrystallization solvent or a mixture of solvents.- A second recrystallization may be necessary.- For persistent impurities, consider switching to column chromatography.[3] |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | The chosen eluent system is not optimal. | - If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent.- If the spots are too low on the TLC plate (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent. |
| The compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Broad or tailing bands. | The sample was not loaded in a concentrated band, or there is an interaction with the stationary phase. | - Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and load it onto the column in a narrow band.- For basic compounds like aminophenols, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can sometimes improve peak shape. |
Liquid-Liquid Extraction
| Problem | Possible Cause | Suggested Solution |
| Formation of an emulsion. | Vigorous shaking of the separatory funnel. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. |
| Poor separation of layers. | The densities of the two phases are too similar. | - Add a solvent to one of the phases to alter its density. |
| Low recovery of the desired compound. | The compound has significant solubility in both phases, or the pH of the aqueous phase is not optimal. | - Perform multiple extractions with smaller volumes of the organic solvent.- For aminophenols, adjusting the pH of the aqueous phase can significantly impact their partitioning. As amphoteric molecules, they can be extracted into an acidic aqueous phase (as the ammonium salt) or a basic aqueous phase (as the phenoxide salt) to separate them from neutral impurities. Conversely, adjusting the pH to their isoelectric point will minimize their aqueous solubility, favoring extraction into an organic solvent.[2] |
Data Presentation
Table 1: Purity and Yield of 4-Aminophenol with Different Purification Strategies
| Purification Method | Initial Purity | Final Purity | Yield | Reference |
| Toluene Extraction & Crystallization | Not specified | >99% | 68% | |
| Distillation | Not specified | Not specified | 80% | [9] |
| Recrystallization from Aqueous Polyfunctional Mild Acids | 52% Transmission | 99% Transmission | Not specified | [10] |
| Aniline-Toluene Extraction & Precipitation | Not specified | <10 ppm 4,4'-diaminodiphenyl ether | Not specified | [11] |
Table 2: HPLC Conditions for Purity Analysis of Aminophenol Derivatives
| Parameter | Method 1 | Method 2 |
| Column | Hypersil Duet C18/SCX (250 x 4.6 mm, 5 µm) | Luna C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with phosphate buffer (pH 4.88) and methanol | Isocratic elution with 0.05 M LiCl in 18% methanol, adjusted to pH 4.0 with orthophosphoric acid |
| Detection | UV | Amperometric |
| Reference | [12] | [8] |
Experimental Protocols
Protocol 1: Recrystallization of p-Aminophenol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude p-aminophenol in the minimum amount of hot water or an ethanol/water mixture.[3]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution. Swirl the flask and keep it hot for a few minutes.[2]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the solids.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Protocol 2: Column Chromatography for Purification of an Aminophenol Derivative
-
Prepare the Column: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column. Add a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles. Add another thin layer of sand on top of the silica gel bed.
-
Load the Sample: Dissolve the crude aminophenol derivative in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent). Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting fractions. Gradually increase the polarity of the eluent as needed to elute the desired compound.
-
Monitor the Separation: Monitor the fractions by TLC to determine which ones contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified aminophenol derivative.
Protocol 3: Liquid-Liquid Extraction for Aminophenol Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acid Wash: To remove basic impurities, add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to release any pressure. Close the stopcock and gently shake or invert the funnel multiple times. Allow the layers to separate and drain the aqueous layer. Repeat the acid wash if necessary.
-
Base Wash: To remove acidic impurities and the aminophenol itself (as the phenoxide salt), add a dilute aqueous base solution (e.g., 1 M NaOH) to the separatory funnel. Follow the same procedure as the acid wash. The aminophenol will now be in the aqueous layer.
-
Neutralization and Re-extraction: Separate the basic aqueous layer containing the aminophenol. Neutralize this aqueous layer with a dilute acid. Then, extract the purified aminophenol back into an organic solvent.
-
Brine Wash: Wash the organic layer containing the purified aminophenol with a saturated aqueous NaCl solution (brine) to remove any residual water.
-
Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and evaporate the solvent to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification and analysis of aminophenol derivatives.
Caption: Troubleshooting logic for addressing discoloration in aminophenol derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 9. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. academic.oup.com [academic.oup.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Optimization Strategies for Aminomethylation of Phenols
Welcome to the technical support center for the aminomethylation of phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of this crucial reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the aminomethylation of phenols?
The most common method is the Mannich reaction, a three-component condensation involving a phenol, formaldehyde (or another suitable aldehyde), and a primary or secondary amine.[1][2][3] This reaction introduces an aminomethyl group onto the aromatic ring of the phenol, typically at the ortho position to the hydroxyl group.[2]
Q2: What are the critical parameters to control for a successful aminomethylation of phenols?
Key parameters to optimize include the choice of solvent, reaction temperature, concentration of reactants, and the nature of the catalyst, if used.[4] The selection of the amine and the aldehyde component also significantly influences the reaction outcome.
Q3: How can I improve the regioselectivity of the aminomethylation?
Achieving high regioselectivity, particularly ortho-aminomethylation, is a common goal. Several strategies can be employed:
-
Catalyst Selection: Various catalysts have been shown to promote ortho-selectivity, including Brønsted acids, iodine, copper (II), vanadium, and chromium catalysts.[5][6][7]
-
Protecting Groups: While the goal is often to use the free phenol, in some cases, transient protection of the hydroxyl group can direct the aminomethylation to the desired position.
-
Reaction Conditions: Fine-tuning the solvent and temperature can influence the kinetic versus thermodynamic product distribution, thereby affecting regioselectivity.
Q4: What are common side reactions in the aminomethylation of phenols?
Common side reactions include:
-
Over-alkylation: Formation of di- or even tri-aminomethylated products, especially with highly activated phenols.
-
O-alkylation: The phenolic hydroxyl group can compete with the aromatic ring as a nucleophile, leading to the formation of O-alkylated byproducts.
-
Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities and a darkened reaction mixture.[8]
-
Polymerization: Formaldehyde can self-polymerize, and phenolic resins can form under certain conditions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor Reactivity of Phenol | Phenols with electron-withdrawing groups may exhibit lower reactivity. Consider using a more forcing reaction condition (higher temperature, longer reaction time) or a more active catalyst system. |
| Decomposition of Reagents | Ensure the quality and purity of your starting materials. Formaldehyde solutions can degrade over time. Use freshly prepared or properly stored reagents. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Test a range of solvents with varying polarities, such as ethanol, benzene, or 1,4-dioxane.[2][4] In some cases, aqueous media can be effective.[9] |
| Incorrect Stoichiometry | Optimize the molar ratios of the phenol, aldehyde, and amine. A 1:2 ratio of aminal to phenol has been used to favor di-Mannich base formation.[4] |
| Suboptimal Temperature | Both low and high temperatures can be detrimental. Low temperatures may lead to slow reaction rates, while high temperatures can promote side reactions and decomposition. Experiment with a temperature range (e.g., room temperature to reflux).[4] |
Issue 2: Formation of Multiple Products & Purification Challenges
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity | As discussed in the FAQs, employ a catalyst known to direct ortho-substitution.[5][6] Consider the steric and electronic effects of substituents on your phenol. |
| Formation of Di-substituted Byproducts | To minimize over-alkylation, use a stoichiometric amount of the aminomethylating agent or add it slowly to the reaction mixture. Protecting the phenol group can also ensure selective reaction at the amine.[8] |
| Presence of Unreacted Starting Materials and Byproducts | Purification can be challenging due to the similar properties of the product and impurities.[8] Consider the following purification strategies: • Acid-Base Extraction: If your product is neutral, unreacted basic starting materials can be removed by washing with a dilute acid solution.[8] • Column Chromatography: Silica gel chromatography is a common method for separating products with different polarities.[8] • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[10] |
Issue 3: Reaction Mixture Turns Dark
| Possible Cause | Troubleshooting Steps |
| Oxidation of the Phenol | The phenol ring is susceptible to oxidation, leading to colored impurities.[8] To prevent this: • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] • Use purified and degassed solvents.[8] • Avoid unnecessarily high temperatures.[8] |
| Presence of Metal Impurities | Trace metal impurities can catalyze oxidation.[8] Use metal-free reaction vessels if possible. |
Quantitative Data Summary
The following table summarizes reported yields for various catalytic systems used in the ortho-aminomethylation of phenols.
| Catalyst System | Phenol Substrate | Amine Source | Yield Range (%) | Reference |
| Brønsted Acid (CF₃COOH) | Various free phenols | N,O-acetals | 42-97 | [5] |
| Iodine | Various free phenols | Trifluoroborates | 20-98 | [5] |
| Copper(II)-modified N-rich covalent organic polymer | Free phenols | N,N-dimethylanilines | 42-59 | [5] |
| Vanadium-catalyzed | Phenol | Aniline derivatives | Moderate to good | [6] |
| 2[1(3)-methylcycloalkyl]-4-methyl-6(piperidinomethyl)phenols | Ethylene oligomerization ligand | - | 71.6-78.9 (ligand synthesis) | [11] |
Experimental Protocols
General Procedure for Mannich Reaction of a Phenol:
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the phenol in a suitable solvent (e.g., ethanol, 1,4-dioxane), add the amine.[2][4]
-
Reagent Addition: Slowly add aqueous formaldehyde to the stirred mixture. The reaction can be conducted at temperatures ranging from room temperature to reflux.[4][12]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product. It may involve quenching with water, extraction with an organic solvent, and washing of the organic layer.[8]
-
Purification: The crude product can be purified by column chromatography, recrystallization, or acid-base extraction as needed.[8][10]
Example Protocol: Synthesis of 2(3-methylcyclohexyl)-4-methyl-6(piperidinomethyl)phenol [11]
-
A mixture of 2(3-methylcyclohexyl)-4-methylphenol, 30% formaldehyde, and piperidine in benzene is stirred.
-
The reaction is carried out for a specified time, and the resulting product is isolated.
-
Yields of 72.8% have been reported for this specific transformation.[11]
Visualizations
Caption: General workflow for the aminomethylation of phenols.
Caption: Troubleshooting decision tree for aminomethylation of phenols.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Aqueous C–H aminomethylation of phenols by iodine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. ppor.az [ppor.az]
- 12. researchgate.net [researchgate.net]
Base-labile nature of Boc group on phenols and potential side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butoxycarbonyl (Boc) protected phenols. It specifically addresses the base-labile nature of the Boc group on phenols and potential side reactions encountered during deprotection.
Frequently Asked Questions (FAQs)
Q1: Is the Boc group on a phenol truly stable to basic conditions?
A1: While the Boc group is widely recognized for its stability under many basic conditions, particularly when protecting amines, it is notably labile on phenols when treated with certain bases.[1][2] Phenols can be deprotected using weak bases, offering an alternative to acidic deprotection methods which can lead to undesired side reactions.[1][2][3]
Q2: What makes the Boc group on phenols susceptible to cleavage by bases?
A2: The susceptibility of the phenolic Boc group to base-mediated cleavage is attributed to the electronic properties of the phenol. The oxygen atom's lone pair of electrons can be delocalized into the aromatic ring, which in turn influences the reactivity of the carbonate linkage.[2]
Q3: What are the advantages of using basic conditions for Boc deprotection on phenols?
A3: The primary advantage is the avoidance of side reactions commonly associated with acidic deprotection.[1][2] Acidic cleavage generates a reactive tert-butyl cation, which can lead to alkylation of electron-rich aromatic rings or other nucleophilic sites on the substrate.[4][5] Base-mediated deprotection circumvents the formation of this cation.
Q4: What are the common side reactions observed during the base-mediated deprotection of Boc-phenols?
A4: The main side reaction is transesterification.[2] If an alcohol is used as a solvent or is present in the reaction mixture, the Boc group can be transferred to the alcohol. For instance, when deprotecting a Boc-protected phenol in benzyl alcohol, O-Boc-benzyl alcohol has been isolated as a byproduct.[2] Similarly, if piperidine is used as the base, N-Boc-piperidine can be formed quantitatively.[2]
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
| Possible Cause | Troubleshooting Steps |
| Insufficient Base Strength or Concentration | The stability of the phenolic Boc group is highly dependent on the substituents on the phenol ring. Electron-releasing groups and steric hindrance increase stability, requiring stronger basic conditions for cleavage.[1] - Increase the concentration of the base. - Switch to a stronger base (e.g., from piperidine to sodium methoxide). - See Table 1 for a comparison of different bases. |
| Steric Hindrance | Bulky groups near the phenolic hydroxyl can hinder the approach of the base.[1] - Use a less sterically hindered base. - Increase the reaction temperature, but monitor for potential degradation. - Prolong the reaction time and monitor progress by TLC or LC-MS. |
| Solvent Effects | The choice of solvent can influence the reaction rate. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Steps |
| Transesterification | The Boc group has transferred to an alcohol solvent or another nucleophile in the reaction mixture.[2] |
| Reaction with other functional groups | While generally chemoselective, strong basic conditions might affect other sensitive functional groups in the molecule. |
Data Presentation
Table 1: Base-Mediated Deprotection of Boc-Phenol
This table summarizes the conditions for the cleavage of the Boc group from phenol using various bases.
| Reagent | Concentration | Equivalents of Base | Time (h) | Yield (%) |
| MeONa/CHCl3 | 0.5% | 1.2 | 1 | 88 |
| NH4OH (15N)/MeOH (2/1) | - | 150 | 5 | 94 |
| Piperidine/CHCl3 | 25% | 30 | 6 | 86 |
| DBU/CHCl3 | 10% | 20 | 3 | 83 |
| TEA/CHCl3 | 10% | 22 | 48 | No Reaction |
| Pyridine/CHCl3 | 20% | 33 | 48 | No Reaction |
Data sourced from Nakamura et al., Tetrahedron Letters 45 (2004) 495–499.[1]
Table 2: Influence of Phenol Substituents on Boc Group Lability
This table illustrates how electron-donating groups and steric hindrance affect the conditions required for Boc deprotection.
| Substrate (Boc-protected) | Reagent | Concentration | Time (h) | Yield (%) |
| 4-Methylphenol | Piperidine/CHCl3 | 75% | 9 | 84 |
| 4-Methylphenol | 1N NaOH/MeOH (2/1) | - | 24 | 87 |
| 2,6-Dimethylphenol | 28% MeONa/MeOH | - | 10 | 94 |
| 2,6-Diisopropylphenol | 28% MeONa/MeOH | - | 36 | 92 |
| 4-(methoxycarbonyl)phenol | 1% Piperidine/CHCl3 | - | 36 | 92 |
Data sourced from Nakamura et al., Tetrahedron Letters 45 (2004) 495–499.[1]
Experimental Protocols
General Procedure for Base-Mediated Boc Deprotection of Phenols
Materials:
-
Boc-protected phenol
-
Selected base (e.g., sodium methoxide, piperidine)
-
Anhydrous solvent (e.g., chloroform, methanol)
-
Thin Layer Chromatography (TLC) plates
-
Standard work-up reagents (e.g., water, ethyl acetate, brine)
-
Purification supplies (e.g., silica gel for column chromatography)
Protocol:
-
Dissolve the Boc-protected phenol in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the specified amount of the base to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Example: Deprotection of 1-(tert-butoxycarbonyloxy)benzene using Sodium Methoxide
To a solution of 19 mg (100 µmol) of 1-(tert-butoxycarbonyloxy)benzene in 1 mL of chloroform, add a 0.5% solution of sodium methoxide in chloroform (1.2 equivalents). Stir the mixture for 1 hour at room temperature. After completion, the reaction is worked up as described in the general procedure to yield phenol.[1]
Visualizations
Caption: Base-mediated deprotection of a Boc-protected phenol.
Caption: Troubleshooting workflow for Boc deprotection on phenols.
References
Strategies to prevent oxidation of aminophenols during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the oxidation of aminophenols during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my aminophenol starting material discolored, and is it still usable?
A1: Discoloration of aminophenols, such as turning brown or yellow, is a common sign of oxidation.[1] This occurs when the compound is exposed to atmospheric oxygen, light, elevated temperatures, or trace metal ions.[1] The oxidation process forms highly colored impurities like quinoneimines, which can further polymerize.[1] Using discolored aminophenol can introduce impurities into your reaction and may lead to lower yields or unexpected side products.[1] For best results, it is recommended to use pure, unoxidized starting material.
Q2: What are the primary factors that accelerate the oxidation of aminophenols?
A2: Several factors can significantly accelerate the oxidation of aminophenols:
-
Atmospheric Oxygen: This is the main driver of oxidation.[1]
-
Light: Exposure to light, especially UV light, can initiate and promote oxidative reactions.[1]
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Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
-
High pH (Alkaline Conditions): Alkaline environments can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[1]
-
Metal Ions: Trace amounts of metal ions, particularly copper (Cu²+), can act as potent catalysts for the oxidation process.[1][2]
Q3: Are all isomers of aminophenol equally susceptible to oxidation?
A3: No, the stability of aminophenol isomers varies. 3-Aminophenol (meta-isomer) is generally more stable and less prone to oxidation compared to 2-aminophenol (ortho-isomer) and 4-aminophenol (para-isomer).[1][3] The ortho and para isomers are highly susceptible to oxidation and readily form colored products due to their ability to form more stable quinone-imine or quinone-like radical species after donating a hydrogen atom.[1][3]
Q4: How can I prevent the degradation of my aminophenol solution during analytical procedures like HPLC?
A4: To ensure the stability of aminophenol solutions for HPLC analysis, it is crucial to add an antioxidant to your sample solvent and/or mobile phase.[1] Ascorbic acid is a commonly used and effective antioxidant for this purpose.[1] It is also best practice to prepare samples fresh just before injection and protect them from light.[1]
Troubleshooting Guide
Issue 1: My reaction mixture turns dark, and the yield of the desired product is low.
-
Possible Cause: Oxidation of the aminophenol starting material or an intermediate during the reaction.
-
Solution:
-
Implement Air-Free Techniques: Handle the aminophenol and conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1] This can be achieved using a glovebox or a Schlenk line.[1]
-
Deoxygenate Solvents and Reagents: Ensure all solvents and liquid reagents are thoroughly deoxygenated before use, for example, by sparging with an inert gas.[1]
-
Use Antioxidants: Add a suitable antioxidant to the reaction mixture. The choice of antioxidant will depend on the specific reaction conditions.
-
Issue 2: I am trying to perform a reaction on another part of the molecule, but the aminophenol moiety is interfering.
-
Possible Cause: The amino and/or hydroxyl groups of the aminophenol are reactive under your experimental conditions, leading to unwanted side reactions. The amino group is a potent nucleophile and is easily oxidized.[4]
-
Solution:
-
Use Protecting Groups: Temporarily protect the amino and/or hydroxyl group to reduce its reactivity.[4] Common protecting groups for the amino group include Acetyl (Ac), tert-Butoxycarbonyl (Boc), and Benzyloxycarbonyl (Cbz).[4] These groups can be removed later in the synthesis to restore the original functionality.[4][5][6] This strategy is essential in multi-step syntheses.[4]
-
Data Presentation
Table 1: Common Antioxidants for Stabilizing Aminophenols
| Antioxidant | Typical Concentration | Notes |
| Ascorbic Acid | 0.01 - 0.1% (w/v) | Highly effective in aqueous solutions, especially for stabilizing HPLC samples.[1] |
| Sodium Metabisulfite | 0.05 - 0.5% (w/v) | A strong reducing agent that can be very effective in preventing discoloration.[1] |
| Glutathione | 1.0 mM | Can completely attenuate cytotoxicity induced by aminophenol metabolites in some biological systems.[1] |
| N-acetyl-L-cysteine (NAC) | 2.0 mM | Can partially attenuate cytotoxicity from aminophenol metabolites.[1] |
| Butylated hydroxytoluene (BHT) | Varies | A radical scavenger often used in organic solvents; its effectiveness can vary.[1] |
Experimental Protocols
Protocol 1: Deoxygenating Solvents with Inert Gas Sparging
-
Setup: Assemble your solvent container, such as a Schlenk flask, with a stir bar.
-
Gas Inlet: Insert a long needle or glass tube connected to a source of inert gas (nitrogen or argon) so that it reaches the bottom of the solvent.
-
Gas Outlet: Use another needle as an outlet for the displaced gases.
-
Sparging: Bubble the inert gas through the solvent for at least 15-30 minutes while stirring. The time required may vary depending on the solvent volume and the gas flow rate.
-
Storage: Once deoxygenation is complete, remove the needles and store the solvent under a positive pressure of the inert gas.[1]
Protocol 2: General Procedure for a Reaction Under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is thoroughly dried to remove any moisture.
-
Assembly: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and a gas inlet/outlet).
-
Inerting the System: Flush the entire system with an inert gas, such as nitrogen or argon, for several minutes.
-
Reagent Addition:
-
Add solid reagents under a strong counterflow of the inert gas.
-
Introduce deoxygenated solvents and liquid reagents using a cannula or a gas-tight syringe.[1]
-
-
Running the Reaction: Maintain a positive pressure of the inert gas throughout the reaction. This is often achieved by connecting the top of the condenser to a gas bubbler.[1]
Visualizations
Caption: Pathway of aminophenol oxidation leading to colored byproducts.
Caption: Workflow of strategies to prevent aminophenol oxidation during reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Protective Groups [organic-chemistry.org]
Overcoming steric hindrance in the synthesis of substituted phenols
Welcome to our technical support center for the synthesis of substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to overcoming steric hindrance in these important synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific challenges you might encounter during your experiments, providing practical solutions and detailed guidance.
Issue 1: Poor Yield and Selectivity in Friedel-Crafts Alkylation of Hindered Phenols
Q1: I am attempting a Friedel-Crafts alkylation to introduce a bulky alkyl group ortho to the hydroxyl group of my phenol, but I am getting very low yields and a mixture of ortho and para products. What can I do to improve this?
A1: Low yield and poor regioselectivity are common challenges in the Friedel-Crafts alkylation of phenols, especially with sterically demanding substrates. The hydroxyl group is a strong activating group, often leading to polyalkylation and a mixture of isomers. Here are several strategies to improve your reaction's outcome:
-
Choice of Catalyst: The Lewis acid catalyst plays a crucial role. For improved ortho-selectivity, consider using a milder Lewis acid or a catalyst system that can coordinate with the phenolic oxygen, directing the alkylating agent to the ortho position. Aluminum phenoxide catalysts, which can be generated in situ, are often effective.[1]
-
Reaction Temperature: Temperature control is critical. While higher temperatures can increase the reaction rate, they may also lead to undesired side reactions and isomerization. A systematic optimization of the reaction temperature is recommended. For instance, in some phenol alkylations, a moderate increase in temperature can improve conversion and selectivity.[2]
-
Solvent Selection: The choice of solvent can significantly influence the selectivity. Protic solvents can solvate the phenoxide ion, hindering O-alkylation and favoring C-alkylation. For Friedel-Crafts reactions, non-polar, inert solvents are generally preferred.[2]
-
Alternative Catalytic Systems: For highly selective ortho-alkylation, consider alternative catalytic systems that operate via different mechanisms. For example, rhenium-catalyzed reactions have shown excellent regioselectivity for the ortho-alkylation of phenols with alkenes.[3][4]
Troubleshooting Workflow for Poor Friedel-Crafts Alkylation
Caption: A troubleshooting workflow for improving Friedel-Crafts alkylation.
Issue 2: Low Conversion in Ullmann Condensation for Diaryl Ether Synthesis
Q2: I am trying to synthesize a sterically hindered diaryl ether via an Ullmann condensation, but the reaction is sluggish and gives low conversion of my starting materials. How can I drive the reaction to completion?
A2: The Ullmann condensation is a classical method for forming diaryl ethers, but it often requires harsh reaction conditions, especially for sterically hindered substrates.[5] Modern advancements have led to milder and more efficient protocols. Here's how you can troubleshoot low conversion:
-
Ligand Selection: The addition of a ligand can significantly accelerate the reaction. Bidentate ligands such as N,N-dimethylglycine, picolinic acid, and various diamines have been shown to be effective in promoting the copper-catalyzed coupling of phenols and aryl halides under milder conditions.[6][7]
-
Catalyst Source: The nature of the copper catalyst is important. While traditional Ullmann reactions used copper powder, modern protocols often employ soluble copper salts like CuI or CuO nanoparticles, which can exhibit higher catalytic activity.[8][9]
-
Base and Solvent: The choice of base and solvent is critical. Strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[10] High-boiling polar aprotic solvents such as DMF, NMP, or DMSO are often employed to ensure the reactants remain in solution at the required reaction temperatures.[7][8]
-
Temperature: While modern protocols aim for milder conditions, some sterically demanding couplings may still require elevated temperatures. Carefully increasing the reaction temperature while monitoring for decomposition can improve the reaction rate.
Comparative Data for Ullmann Diaryl Ether Synthesis
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 75-95 | [6] |
| CuI | Picolinic Acid | K₃PO₄ | DMSO | 80-110 | 65-90 | [7] |
| CuO Nanoparticles | None | Cs₂CO₃ | DMSO | 110 | 70-88 | [8] |
| CuCl | TMHD | Cs₂CO₃ | NMP | 120-140 | 72-91 | [11] |
Issue 3: Catalyst Deactivation in Buchwald-Hartwig C-O Coupling
Q3: My Buchwald-Hartwig reaction for the synthesis of a complex diaryl ether is not going to completion, and I suspect catalyst deactivation. What are the common causes and how can I mitigate this?
A3: The Buchwald-Hartwig C-O coupling is a powerful method for diaryl ether synthesis, known for its broad substrate scope and functional group tolerance.[12] However, catalyst deactivation can be an issue. Here are some troubleshooting steps:
-
Ligand Choice: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are essential for promoting the reductive elimination step and stabilizing the palladium catalyst. For hindered substrates, consider using highly effective ligands like BrettPhos or RuPhos.[13]
-
Base Selection: The base plays a critical role and must be carefully chosen. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are typically used. Ensure the base is anhydrous and of high purity, as impurities can poison the catalyst.[10]
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degas your solvents and use a glovebox or Schlenk line techniques.[14]
-
Substrate Purity: Impurities in your starting materials, particularly the aryl halide, can interfere with the catalytic cycle. Purify your substrates before use.
Logical Relationship Diagram for Buchwald-Hartwig Optimization
Caption: Key factors for optimizing Buchwald-Hartwig C-O coupling reactions.
Experimental Protocols
Here we provide detailed methodologies for key experiments discussed in this guide.
Protocol 1: Rhenium-Catalyzed ortho-Alkylation of Phenol with 1-Decene[3]
This protocol describes a highly regioselective ortho-alkylation of phenol.
Materials:
-
Dirhenium decacarbonyl (Re₂(CO)₁₀)
-
Mesitylene (anhydrous)
-
Phenol
-
1-Decene
-
Argon atmosphere
-
Schlenk flask and condenser
Procedure:
-
To an oven-dried 100-mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add Re₂(CO)₁₀ (488 mg, 0.750 mmol), mesitylene (1.5 mL), phenol (2.82 g, 30.0 mmol), and 1-decene (8.5 mL, 45.0 mmol).
-
Heat the resulting suspension in a silicone oil bath at 160 °C for 48 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC (hexane/ethyl acetate 10:1).
-
After completion, cool the reaction mixture to room temperature.
-
Purify the product by distillation under reduced pressure to obtain 2-(1-methylnonyl)phenol.
Experimental Workflow for Rhenium-Catalyzed ortho-Alkylation
Caption: A step-by-step workflow for rhenium-catalyzed ortho-alkylation.
Protocol 2: Copper-Catalyzed Ullmann Diaryl Ether Synthesis with N,N-Dimethylglycine[6]
This protocol outlines a milder procedure for the Ullmann condensation.
Materials:
-
Aryl halide (e.g., 4-iodoanisole)
-
Phenol
-
Copper(I) iodide (CuI)
-
N,N-dimethylglycine
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane (anhydrous)
-
Nitrogen atmosphere
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add CuI (0.04 mmol), N,N-dimethylglycine (0.15 mmol), 4-iodoanisole (2 mmol), phenol (3 mmol), and Cs₂CO₃ (4 mmol).
-
Add anhydrous dioxane (4 mL).
-
Heat the reaction mixture at 90 °C with stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Yields for Ullmann Coupling with Hindered Substrates [6]
| Aryl Halide | Phenol | Yield (%) |
| 4-Iodoanisole | 2-Methylphenol | 85 |
| 4-Iodoanisole | 2,6-Dimethylphenol | 78 |
| 2-Iodoanisole | Phenol | 65 |
| 4-Bromotoluene | 2-tert-Butylphenol | 82 |
| Reaction required a higher catalyst loading. |
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Rhenium-catalyzed regioselective alkylation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02818D [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. reddit.com [reddit.com]
Validation & Comparative
Comparative Analysis of ¹H and ¹³C NMR Spectra for 2-(Boc-aminomethyl)phenol and Related Analogues
For Immediate Release
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(Boc-aminomethyl)phenol, alongside key analogues 2-aminophenol and benzylamine. This analysis is intended for researchers, scientists, and drug development professionals to facilitate the structural elucidation and characterization of these compounds. The inclusion of detailed experimental protocols and visual aids is designed to support experimental work and data interpretation.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogues. The data for this compound is based on expected values derived from spectral data of its constituent fragments and related structures, providing a reliable reference for experimental verification.
Table 1: ¹H and ¹³C NMR Spectral Data of this compound (Expected Values)
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.8 - 7.2 | Multiplet | 4H | Ar-H |
| NH Proton | ~5.0 | Broad Singlet | 1H | -NH- |
| CH₂ Protons | ~4.3 | Doublet | 2H | -CH₂-NH- |
| OH Proton | Variable | Broad Singlet | 1H | Ar-OH |
| Boc Protons | ~1.45 | Singlet | 9H | -C(CH₃)₃ |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) ppm | Assignment | ||
| Carbonyl Carbon | ~156 | -C=O | ||
| Aromatic C-O | ~155 | Ar-C-OH | ||
| Aromatic Carbons | 115 - 130 | Ar-C | ||
| Boc Quaternary Carbon | ~80 | -C(CH₃)₃ | ||
| Methylene Carbon | ~45 | -CH₂-NH- | ||
| Boc Methyl Carbons | ~28 | -C(CH₃)₃ |
Table 2: ¹H and ¹³C NMR Spectral Data of Comparison Compounds
| Compound | ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) |
| 2-Aminophenol [1][2] | 8.98 (s, 1H, OH), 6.68 (m, 1H, Ar-H), 6.61 (m, 1H, Ar-H), 6.57 (m, 1H, Ar-H), 6.43 (m, 1H, Ar-H), 4.48 (s, 2H, NH₂) | 144.5, 137.1, 120.2, 117.2, 115.1, 115.0 |
| Benzylamine | 7.2-7.4 (m, 5H, Ar-H), 3.7 (s, 2H, CH₂), 1.5 (br s, 2H, NH₂) | 143.0, 128.3, 127.2, 126.6, 45.9 |
Experimental Protocols
A standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as this compound is provided below.
1. Sample Preparation [3]
-
Sample Purity: Ensure the analyte is of high purity to avoid extraneous signals.
-
Solvent Selection: A suitable deuterated solvent in which the compound is soluble should be used. Chloroform-d (CDCl₃) is a common choice for this type of molecule.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is typical.[3] For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
2. NMR Spectrometer Setup and Data Acquisition [4]
-
The sample tube is placed in the spectrometer.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
For ¹H NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
For ¹³C NMR (with proton decoupling):
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
3. Data Processing
-
Fourier transformation is applied to the acquired Free Induction Decay (FID).
-
Phase correction is performed to obtain a pure absorption spectrum.
-
Baseline correction is applied to ensure a flat baseline.
-
The spectrum is referenced to the internal standard (TMS at 0 ppm).
-
Integration of the signals is performed for ¹H NMR to determine the relative number of protons.
Structural and Spectral Correlation
The following diagram illustrates the chemical structure of this compound and the logical relationship between its different proton and carbon environments and their expected NMR signals.
Caption: Correlation of the chemical structure of this compound with its ¹H and ¹³C NMR signals.
References
A Comparative Guide to the Synthesis of 2-(Boc-aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-(Boc-aminomethyl)phenol, a valuable intermediate in pharmaceutical and organic synthesis. The routes are evaluated based on starting materials, reaction complexity, and typical performance metrics to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the key quantitative and qualitative differences between the two primary synthesis routes for this compound.
| Parameter | Route 1: Direct Boc Protection | Route 2: Two-Step Synthesis from Phenol |
| Starting Material | 2-(Aminomethyl)phenol | Phenol, Formaldehyde, Ammonia |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Formaldehyde, Ammonia, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | > 90% | 50-75% |
| Typical Reaction Time | 1-3 hours | 6-24 hours |
| Purity of Crude Product | Good to Excellent | Moderate to Good |
| Key Considerations | Relies on the commercial availability of 2-(aminomethyl)phenol. Simple, fast, and high-yielding. | Starts from inexpensive, readily available bulk chemicals. Involves a longer, multi-step process with a potentially more complex purification of the intermediate. |
Experimental Protocols
Route 1: Direct Boc Protection of 2-(Aminomethyl)phenol
This route involves the direct N-protection of commercially available 2-(aminomethyl)phenol with di-tert-butyl dicarbonate.
Principle: The nucleophilic primary amine of 2-(aminomethyl)phenol attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a mild base to neutralize the acidic proton of the carbamic acid intermediate. The phenolic hydroxyl group is generally unreactive under these conditions.[1]
Experimental Protocol:
-
To a solution of 2-(aminomethyl)phenol (1.0 eq) in tetrahydrofuran (THF, 0.5 M), add triethylamine (1.2 eq).
-
Stir the solution at room temperature and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Route 2: Two-Step Synthesis from Phenol via Mannich Reaction
This route begins with the synthesis of 2-(aminomethyl)phenol from phenol via the Mannich reaction, followed by Boc protection.
Step 1: Synthesis of 2-(Aminomethyl)phenol via Mannich Reaction
Principle: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (phenol), a non-enolizable aldehyde (formaldehyde), and an amine (ammonia). The reaction proceeds via the formation of an iminium ion from formaldehyde and ammonia, which then acts as an electrophile and attacks the electron-rich ortho position of the phenol.[2]
Experimental Protocol:
-
In a round-bottom flask, combine phenol (1.0 eq), aqueous formaldehyde (37 wt. %, 1.2 eq), and aqueous ammonia (28 wt. %, 1.5 eq) in ethanol as a solvent.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with dilute hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate to remove any unreacted phenol.
-
Adjust the pH of the aqueous layer to basic (pH 8-9) with a sodium hydroxide solution and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-(aminomethyl)phenol.
Step 2: Boc Protection of 2-(Aminomethyl)phenol
The crude 2-(aminomethyl)phenol obtained from Step 1 is then protected using the same protocol as described in Route 1 .
Mandatory Visualization
The following diagrams illustrate the logical workflow of the two compared synthesis routes.
Caption: Comparative workflow of the two synthesis routes.
Caption: Experimental workflow for Route 1.
Caption: Experimental workflow for Route 2.
References
A Comparative Guide to Alternative Protecting Groups for 2-(Aminomethyl)phenol
For researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex molecules, the strategic protection and deprotection of reactive functional groups is of paramount importance. 2-(Aminomethyl)phenol presents a unique challenge due to the presence of two distinct nucleophilic centers: a primary amine and a phenolic hydroxyl group. The selection of appropriate protecting groups is crucial for achieving chemoselectivity and ensuring high yields in subsequent synthetic transformations. This guide provides an objective comparison of common and alternative protecting groups for 2-(aminomethyl)phenol, with a focus on experimental data, detailed protocols, and orthogonal strategies.
The primary amine of 2-(aminomethyl)phenol is typically more nucleophilic than the phenolic hydroxyl group, allowing for selective N-protection under controlled conditions. This guide will explore the use of tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and various silyl ethers as protecting groups, evaluating their installation, stability, and cleavage conditions.
Comparison of Amine Protecting Groups: Boc vs. Cbz
The tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) groups are two of the most widely employed protecting groups for amines in organic synthesis. Their distinct deprotection conditions form the basis of their orthogonal applicability, allowing for selective removal in the presence of other protecting groups.
Data Presentation: Amine Protection
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boc | (Boc)₂O | NaHCO₃ | Dioxane/H₂O | RT | 12 | >95 | Generic Protocol |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 0 - RT | 20 | 90 |
Data Presentation: Amine Deprotection
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boc | TFA | CH₂Cl₂ | RT | 2 | >95 | [1] |
| Cbz | H₂, Pd/C | Methanol | RT | 1-3 | >95 |
Protecting the Phenolic Hydroxyl Group: Silyl Ethers
Silyl ethers are a popular choice for the protection of hydroxyl groups due to their ease of formation, stability to a wide range of reaction conditions, and facile cleavage with fluoride-based reagents. The steric bulk of the substituents on the silicon atom influences the stability of the silyl ether.
Data Presentation: Phenol Protection (General)
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TBDMS | TBDMS-Cl | Imidazole | DMF | RT | 2-12 | >90 | Generic Protocol |
| TIPS | TIPS-Cl | Imidazole | DMF | RT | 2-12 | >90 | Generic Protocol |
Data Presentation: Phenol Deprotection (General)
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TBDMS | TBAF | THF | RT | 1-3 | >95 | Generic Protocol |
| TIPS | TBAF | THF | RT | 2-6 | >95 | Generic Protocol |
Experimental Protocols
Protocol 1: N-Boc Protection of 2-(Aminomethyl)phenol
Principle: This protocol describes the chemoselective protection of the primary amino group of 2-(aminomethyl)phenol using di-tert-butyl dicarbonate ((Boc)₂O) under mild basic conditions. The greater nucleophilicity of the amine compared to the phenolic hydroxyl allows for selective N-acylation.
Materials:
-
2-(Aminomethyl)phenol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve 2-(aminomethyl)phenol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction vigorously at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-2-(aminomethyl)phenol, which can be purified by column chromatography if necessary.
Expected Yield: >95%
Protocol 2: N-Cbz Protection of 2-(Aminomethyl)phenol
Principle: This protocol details the protection of the amino group of 2-(aminomethyl)phenol with benzyl chloroformate (Cbz-Cl). The reaction is performed under Schotten-Baumann conditions to neutralize the HCl byproduct.
Materials:
-
2-(Aminomethyl)phenol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve 2-(aminomethyl)phenol (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add benzyl chloroformate (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 20 hours. Monitor by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to obtain N-Cbz-2-(aminomethyl)phenol.
Expected Yield: 90%
Protocol 3: O-TBDMS Protection of N-Protected 2-(Aminomethyl)phenol
Principle: This protocol describes the protection of the phenolic hydroxyl group of an N-protected 2-(aminomethyl)phenol using tert-butyldimethylsilyl chloride (TBDMS-Cl). Imidazole is used as a catalyst and base.
Materials:
-
N-protected 2-(aminomethyl)phenol (e.g., N-Boc or N-Cbz derivative)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Dissolve the N-protected 2-(aminomethyl)phenol (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add imidazole (2.5 eq) to the solution and stir until dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Expected Yield: >90%
Protocol 4: Deprotection of N-Boc Group
Principle: The Boc group is readily cleaved under acidic conditions using trifluoroacetic acid (TFA).[1]
Materials:
-
N-Boc protected 2-(aminomethyl)phenol derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in DCM.
-
Add an equal volume of TFA to the solution at room temperature.
-
Stir the mixture for 2 hours. Monitor the deprotection by TLC.
-
Carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Expected Yield: >95%[1]
Protocol 5: Deprotection of N-Cbz Group
Principle: The Cbz group is efficiently removed by catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source.
Materials:
-
N-Cbz protected 2-(aminomethyl)phenol derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask, magnetic stirrer, Celite®
Procedure:
-
Dissolve the N-Cbz protected compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10-20% by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 1-3 hours. Monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Expected Yield: >95%
Protocol 6: Deprotection of O-TBDMS Group
Principle: Silyl ethers are cleaved using a fluoride ion source, typically tetra-n-butylammonium fluoride (TBAF).
Materials:
-
O-TBDMS protected 2-(aminomethyl)phenol derivative
-
Tetra-n-butylammonium fluoride (TBAF) (1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the O-TBDMS protected compound (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) to the reaction mixture at room temperature.
-
Stir for 1-3 hours and monitor the reaction by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expected Yield: >95%
Mandatory Visualizations
Caption: Workflow for Amine Protection and Deprotection.
Caption: Workflow for Phenol Protection and Deprotection.
Caption: Orthogonal Protection/Deprotection Strategy.
References
A Comparative Guide to 2-(Boc-aminomethyl)phenol and Isomeric Analogues for Drug Development Professionals
An in-depth analysis of ortho-, meta-, and para-substituted Boc-protected aminomethylphenols, providing researchers and drug development professionals with comparative data on their synthesis, deprotection, and physicochemical properties.
The strategic use of protecting groups is a cornerstone of modern medicinal chemistry, enabling the selective modification of complex molecules. Among these, the tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability and facile cleavage under acidic conditions. This guide provides a comparative analysis of 2-(Boc-aminomethyl)phenol and its meta- and para-isomers, offering valuable insights for their application in the synthesis of novel therapeutics.
Physicochemical Properties and Synthesis
The position of the Boc-aminomethyl group on the phenol ring significantly influences the physicochemical properties and synthetic accessibility of these isomers. The ortho-isomer, this compound, exhibits unique characteristics due to the proximity of the two functional groups, which can lead to intramolecular hydrogen bonding. This interaction can affect its reactivity and spectroscopic properties.
The synthesis of these compounds is typically achieved by reacting the corresponding aminomethylphenol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. While the general procedure is similar for all three isomers, reaction conditions may require optimization to achieve high yields.
Table 1: Comparison of Synthesis and Physicochemical Properties
| Compound | Position | Typical Synthesis Yield | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound | Ortho | 85-95% | 88-90 | ~7.2-6.8 (m, 4H, ArH), ~5.0 (br s, 1H, NH), ~4.4 (d, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | ~155.9, 155.8, 129.0, 128.5, 121.8, 118.9, 80.0, 40.5, 28.4 |
| 3-(Boc-aminomethyl)phenol | Meta | 90-98% | 115-117 | ~7.1 (t, 1H, ArH), ~6.7 (m, 3H, ArH), ~4.9 (br s, 1H, NH), ~4.2 (d, 2H, CH₂), 1.46 (s, 9H, C(CH₃)₃) | ~156.8, 156.1, 140.5, 129.8, 118.5, 114.2, 114.0, 80.2, 44.5, 28.4 |
| 4-(Boc-aminomethyl)phenol | Para | 92-99% | 135-137 | ~7.2 (d, 2H, ArH), ~6.8 (d, 2H, ArH), ~4.8 (br s, 1H, NH), ~4.2 (d, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | ~155.9, 155.0, 131.2, 128.9, 115.6, 80.0, 44.2, 28.4 |
Note: NMR data are approximate and can vary based on solvent and concentration.
Experimental Protocols
General Synthesis of Boc-Protected Aminomethylphenols
Materials:
-
Appropriate aminomethylphenol isomer (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)
-
Sodium bicarbonate (NaHCO₃, 2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the aminomethylphenol in a mixture of THF and water.
-
Add sodium bicarbonate, followed by the dropwise addition of (Boc)₂O.
-
Stir the mixture at room temperature overnight.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected intermediate.[1]
Comparative Performance in Deprotection
The removal of the Boc group is a critical step in many synthetic pathways. Trifluoroacetic acid (TFA) is a common reagent for this purpose. The rate and efficiency of deprotection can be influenced by the position of the substituent on the aromatic ring.
Table 2: Comparison of TFA-Mediated Boc Deprotection
| Compound | Reagents | Solvent | Time | Temperature | Typical Yield |
| This compound | TFA (20-50%) | Dichloromethane (DCM) | 1-2 hours | Room Temperature | >90% |
| 3-(Boc-aminomethyl)phenol | TFA (20-50%) | Dichloromethane (DCM) | 1-2 hours | Room Temperature | >95%[1] |
| 4-(Boc-aminomethyl)phenol | TFA (20-50%) | Dichloromethane (DCM) | 1-2 hours | Room Temperature | >90% |
General Protocol for TFA-Mediated Boc Deprotection
Materials:
-
Boc-protected aminomethylphenol (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA to the solution (typically 20-50% v/v) and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Carefully neutralize the reaction mixture with saturated NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected amine.[1]
Logical Workflow and Applications in Drug Discovery
Boc-protected aminomethylphenols are versatile building blocks in drug discovery, often utilized in the synthesis of kinase inhibitors and other biologically active molecules. The aminophenol motif is a known pharmacophore that can interact with various biological targets.
For instance, derivatives of aminophenols have been explored as inhibitors of protein kinases such as Akt and ABL tyrosine kinase, which are crucial targets in cancer therapy.[2] The general workflow for utilizing these building blocks involves the initial Boc protection, followed by modification of the phenol or other parts of the molecule, and subsequent deprotection to reveal the free amine for further functionalization or to yield the final active compound.
The diagram above illustrates a typical synthetic workflow. The choice of the specific aminomethylphenol isomer can be critical in structure-activity relationship (SAR) studies to probe the spatial requirements of the target binding site.
Signaling Pathway Context: Kinase Inhibition
Aminophenol derivatives have been investigated as scaffolds for inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For example, the PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.
As depicted in the diagram, an aminophenol-based inhibitor could be designed to target and inhibit the activity of a key kinase like Akt, thereby blocking downstream signaling and inducing apoptosis or inhibiting the proliferation of cancer cells. The specific substitution pattern of the aminophenol scaffold would be critical for achieving potency and selectivity for the target kinase.
References
A Comparative Guide to the Biological Activities of 2-(aminomethyl)phenol and its Isomers
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of functional groups on an aromatic ring can profoundly influence the biological and pharmacological properties of a molecule. This guide provides a detailed comparison of the known biological activities of 2-(aminomethyl)phenol and its structural isomers, 3-(aminomethyl)phenol and 4-(aminomethyl)phenol. While direct comparative quantitative data is limited in the scientific literature, this document synthesizes the available information on their distinct biological effects, supported by detailed experimental protocols and an exploration of their potential mechanisms of action through signaling pathways.
Summary of Biological Activities
The ortho, meta, and para positions of the aminomethyl group relative to the hydroxyl group on the phenol ring give rise to three isomers with distinct biological profiles. 2-(aminomethyl)phenol is primarily recognized for its antioxidant and anti-inflammatory properties. 3-(aminomethyl)phenol has been investigated for its role in inhibiting key cellular signaling kinases. The biological activities of 4-(aminomethyl)phenol are less extensively documented in publicly available research, with some studies focusing on its derivatives.
Data Presentation: A Comparative Overview
Due to the limited number of studies that directly compare the biological activities of the three isomers using the same assays, a comprehensive quantitative comparison is not currently possible. The following table summarizes the key biological activities reported for each isomer.
| Biological Activity | 2-(aminomethyl)phenol | 3-(aminomethyl)phenol | 4-(aminomethyl)phenol |
| Antioxidant Activity | Selective scavenger of dicarbonyls, reduces oxidative stress.[1][2] | Data not available | Derivatives show antioxidant potential.[3] |
| Anti-inflammatory Activity | Reduces pro-inflammatory cytokines.[1] | Data not available | Data not available |
| Enzyme Inhibition | Data not available | Potential inhibitor of Growth Factor Receptor Kinases (GRKs) and Protein Kinase C (PKC).[1][4] | Derivatives show α-amylase and α-glucosidase inhibitory activity.[3][5] |
| Cardiovascular Effects | Prevents atrial fibrillation and atherosclerosis in preclinical models.[2] | Data not available | Data not available |
| Neurological Effects | Data not available | Reduces prefrontal dopamine levels.[6] | Data not available |
| Antimicrobial Activity | Data not available | Data not available | Derivatives show broad-spectrum antimicrobial activity.[3][5] |
| Anticancer Potential | Data not available | Derivatives explored as choline kinase inhibitors.[7] | Derivatives show potential as anticancer agents via DNA interaction.[3][5] |
| Cytotoxicity | Not found to be cytotoxic or mutagenic in in-vitro studies.[1] | Data not available | Data not available |
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the hypothesized signaling pathways modulated by 2-(aminomethyl)phenol and 3-(aminomethyl)phenol, and a general workflow for assessing antioxidant activity.
References
- 1. In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Hydroxybenzylamine | 696-60-6 | Endogenous Metabolite | MOLNOVA [molnova.com]
- 7. 4-Hydroxybenzylamine | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Aminophenol Isomers in Electrophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-aminophenol isomers in electrophilic aromatic substitution reactions. Understanding the nuanced differences in their reactivity is crucial for designing synthetic routes and developing novel pharmaceutical compounds. This document synthesizes theoretical principles and available experimental data to offer a comprehensive overview.
Theoretical Background: Electronic Effects of Amino and Hydroxyl Groups
The reactivity of aminophenols in electrophilic aromatic substitution is fundamentally governed by the electronic effects of the amino (-NH₂) and hydroxyl (-OH) groups. Both are potent activating groups, meaning they increase the rate of reaction compared to benzene. They achieve this by donating electron density to the aromatic ring, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. This electron donation occurs through two primary mechanisms:
-
Resonance Effect (+R or +M): Both the nitrogen in the amino group and the oxygen in the hydroxyl group possess lone pairs of electrons that can be delocalized into the benzene ring. This effect is particularly strong and directs incoming electrophiles to the ortho and para positions, where the electron density is highest. The amino group is generally a stronger activating group than the hydroxyl group due to the lower electronegativity of nitrogen compared to oxygen, making its lone pair more available for donation.[1][2]
-
Inductive Effect (-I): Due to the higher electronegativity of nitrogen and oxygen compared to carbon, both groups exert an electron-withdrawing inductive effect through the sigma bond. However, the resonance effect is significantly stronger and dominates the overall directing influence of these groups.
In acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group.[3] This dramatically reduces the reactivity of the aromatic ring. The hydroxyl group is less basic and is not significantly protonated under typical electrophilic substitution conditions. In strongly basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion (-O⁻), which is an even stronger activating group than the hydroxyl group.[3][4]
Reactivity Comparison of Aminophenol Isomers
The overall reactivity of the aminophenol isomers is expected to follow the order:
p-Aminophenol ≈ o-Aminophenol > m-Aminophenol
This order is based on the synergistic and antagonistic directing effects of the amino and hydroxyl groups.
-
ortho-Aminophenol and para-Aminophenol: In these isomers, the strongly activating amino and hydroxyl groups have a reinforcing ortho, para-directing effect. This means that the positions activated by the -NH₂ group are also activated by the -OH group, leading to a highly activated ring system.
-
meta-Aminophenol: In this isomer, the directing effects of the two groups are antagonistic. The positions that are ortho and para to the -OH group are meta to the -NH₂ group, and vice-versa. This lack of reinforcement leads to a comparatively lower overall activation of the ring.
The following table summarizes the expected reactivity and the major predicted products for the bromination of each isomer.
| Isomer | Predicted Relative Reactivity | Major Bromination Product(s) |
| o-Aminophenol | High | 4-Bromo-2-aminophenol and 6-Bromo-2-aminophenol |
| m-Aminophenol | Moderate | 4-Bromo-3-aminophenol and 6-Bromo-3-aminophenol |
| p-Aminophenol | High | 2-Bromo-4-aminophenol |
Note: The formation of di- and tri-substituted products is also possible, especially with highly activating substrates like aminophenols, if the reaction conditions are not carefully controlled.[5]
Directing Effects in Electrophilic Substitution
The position of the incoming electrophile is determined by the combined directing effects of the amino and hydroxyl groups.
ortho-Aminophenol
In o-aminophenol, both the -NH₂ and -OH groups direct incoming electrophiles to their respective ortho and para positions. The primary sites of substitution will be the positions that are para to one group and ortho to the other, as these are strongly activated by both. Steric hindrance from the adjacent substituents may influence the ratio of the products.
Caption: Directing effects in ortho-aminophenol.
meta-Aminophenol
In m-aminophenol, the directing effects are not reinforcing. The positions ortho and para to the stronger activating group, the amino group, will be the most favored sites for substitution.
Caption: Directing effects in meta-aminophenol.
para-Aminophenol
In p-aminophenol, the directing effects of the -NH₂ and -OH groups strongly reinforce each other, activating the positions ortho to both groups. Due to symmetry, there is only one major monosubstitution product expected.
Caption: Directing effects in para-aminophenol.
Experimental Protocols for Comparative Reactivity Analysis
To quantitatively compare the reactivity of the aminophenol isomers, a standardized experimental protocol is essential. The following outlines a general procedure for comparing their reactivity in a bromination reaction.
General Workflow for Reactivity Comparison
Caption: Experimental workflow for comparing isomer reactivity.
Detailed Protocol for Comparative Bromination
Objective: To determine the relative rates of bromination of o-, m-, and p-aminophenol.
Materials:
-
o-Aminophenol
-
m-Aminophenol
-
p-Aminophenol
-
Bromine
-
Glacial acetic acid
-
Sodium thiosulfate solution (for quenching)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Standard laboratory glassware and equipment
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of each aminophenol isomer in glacial acetic acid.
-
Prepare a 0.1 M stock solution of bromine in glacial acetic acid.
-
-
Reaction Setup:
-
For each isomer, place a known volume of the aminophenol solution in a reaction flask equipped with a magnetic stirrer and maintained at a constant temperature (e.g., 25 °C).
-
Initiate the reaction by adding a stoichiometric equivalent of the bromine solution. Start a timer immediately.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., 1, 2, 5, 10, 20, and 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of sodium thiosulfate solution.
-
-
HPLC Analysis:
-
Analyze each quenched aliquot by HPLC to determine the concentration of the remaining aminophenol isomer and the formed brominated products. A suitable mobile phase and detection wavelength will need to be determined.
-
-
Data Analysis:
-
Plot the concentration of each aminophenol isomer as a function of time.
-
Determine the initial rate of reaction for each isomer from the slope of the initial linear portion of the concentration-time curve.
-
Compare the initial rates to establish the relative reactivity of the three isomers.
-
Safety Precautions: Aminophenols and bromine are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The reactivity of aminophenol isomers in electrophilic substitution is a complex interplay of the powerful activating and directing effects of the amino and hydroxyl groups. Based on established principles, ortho- and para-aminophenol are expected to be significantly more reactive than meta-aminophenol due to the synergistic alignment of the directing effects of their substituents. For synthetic applications, the high reactivity of these compounds necessitates careful control of reaction conditions to avoid polysubstitution and oxidation. The provided experimental protocol offers a framework for quantitatively verifying these reactivity predictions and for further exploring the rich chemistry of these important pharmaceutical building blocks.
References
- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. The correct order of reactivity towards electrophilic class 12 chemistry CBSE [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. Consider p-amino phenol.Which positions are activated in acidic and basic.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Toxicological Profile of Aminophenol Isomers: A Guide for Researchers
An in-depth analysis of the toxicological properties of ortho-, meta-, and para-aminophenol, providing researchers, scientists, and drug development professionals with essential comparative data and experimental insights.
Aminophenol isomers, foundational structures in the synthesis of pharmaceuticals, dyes, and other industrial chemicals, exhibit distinct toxicological profiles dictated by the position of their amino and hydroxyl groups on the benzene ring. Understanding these differences is paramount for risk assessment and the development of safer alternatives. This guide provides a comprehensive comparison of the toxicity of ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP), supported by experimental data and detailed methodologies.
Executive Summary
While all three aminophenol isomers can induce toxicity, their primary target organs and mechanisms of action differ significantly. Para-aminophenol is a well-established nephrotoxicant, primarily targeting the renal proximal tubules. Ortho-aminophenol has been associated with liver effects, while meta-aminophenol generally exhibits lower toxicity, with effects observed at higher doses. Genotoxicity and carcinogenicity data are mixed and warrant careful consideration in any risk assessment.
Acute Toxicity
The acute toxicity of aminophenol isomers, as indicated by their median lethal dose (LD50) values, demonstrates isomer-specific differences. The following table summarizes oral LD50 values in rats.
| Isomer | LD50 (Oral, Rat) | Reference(s) |
| o-Aminophenol | ~2850 mg/kg | [1] |
| m-Aminophenol | 924 mg/kg | [2] |
| p-Aminophenol | 375 - 671 mg/kg | [3] |
Note: LD50 values can vary depending on the study parameters, including the rat strain and vehicle used.
Organ-Specific Toxicity
The primary target organs for toxicity vary among the aminophenol isomers.
Nephrotoxicity
Para-aminophenol (p-AP) is a potent nephrotoxicant, causing selective necrosis of the proximal tubules in the kidney.[3][4][5] This toxicity is linked to its metabolic activation within the kidney itself.
Hepatotoxicity
Ortho-aminophenol (o-AP) has been shown to cause liver effects, including increased liver weight.[1]
Para-aminophenol (p-AP) can also induce hepatotoxicity, particularly at high doses, through the formation of reactive metabolites that deplete glutathione and cause oxidative stress.[6]
Genotoxicity and Carcinogenicity
The genotoxic and carcinogenic potential of aminophenol isomers is a complex area with some conflicting results across different assays.
| Isomer | Ames Test (Salmonella typhimurium) | In Vitro Micronucleus Assay | In Vivo Carcinogenicity (Rodent) | Reference(s) |
| o-Aminophenol | Weakly positive in some strains with S9 activation | Positive | Limited evidence, some studies show no carcinogenic activity | [1][7] |
| m-Aminophenol | Generally negative | - | No evidence of carcinogenicity in a 2-year rat study | [8] |
| p-Aminophenol | Mixed results, some positive with S9 activation | Positive in some cell lines | Limited and inconclusive evidence | [3][4] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Methodology:
-
Strains: Commonly used strains include TA98, TA100, TA1535, and TA1537, which detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation: The test is conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate. This is crucial as some chemicals only become mutagenic after being metabolized.[9][10]
-
Procedure:
-
The tester strains are exposed to various concentrations of the aminophenol isomer in the presence or absence of the S9 mix.[11]
-
The mixture is then plated on a minimal glucose agar medium lacking histidine.
-
The plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[10]
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying the presence of micronuclei in the cytoplasm of interphase cells.
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. Their presence is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.
Methodology:
-
Cell Lines: Various mammalian cell lines can be used, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Treatment: Cells are exposed to a range of concentrations of the aminophenol isomer for a defined period.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one cell division after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis.
-
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxicity.
Assessment of Nephrotoxicity in Rodents (Adapted from OECD Guideline 408)[14][15][16][17][18]
Principle: This study evaluates the potential adverse effects of repeated oral exposure to a test substance over a 90-day period in rodents.
Methodology:
-
Animals and Dosing: Groups of rats (e.g., Sprague-Dawley or Fischer 344) are administered the aminophenol isomer daily by gavage or in the diet at three or more dose levels. A control group receives the vehicle only.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
-
Biochemical Analysis of Renal Function: Blood samples are collected at specified intervals and at termination to measure markers of kidney function, including:[12][13][14][15][16]
-
Blood Urea Nitrogen (BUN): An indicator of the kidney's ability to filter waste products from the blood.
-
Serum Creatinine: A waste product from muscle metabolism that is filtered by the kidneys.
-
-
Histopathological Examination: At the end of the study, animals are euthanized, and the kidneys are collected, weighed, and preserved in 10% formalin.[17][18][19][20][21]
-
The fixed kidneys are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic examination is performed to identify any pathological changes, such as tubular necrosis, degeneration, or interstitial nephritis.
-
Signaling Pathways and Mechanisms of Toxicity
The toxicity of aminophenol isomers is intrinsically linked to their metabolism, which can lead to the formation of reactive intermediates and the induction of oxidative stress.
Metabolic Activation and Detoxification
The following diagram illustrates the general metabolic pathways of aminophenol isomers.
Oxidative Stress and Cellular Defense
The formation of reactive metabolites can lead to oxidative stress, characterized by an overproduction of reactive oxygen species (ROS).[22][23][24][25][26] The cell possesses defense mechanisms to counteract this, primarily through the Keap1-Nrf2 signaling pathway.[6][27][28][29][30]
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. ec.europa.eu [ec.europa.eu]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. The toxicity of p-aminophenol in the Sprague-Dawley rat: effects on growth, reproduction and foetal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reproductive and developmental toxicity screening study of 4-aminophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cir-safety.org [cir-safety.org]
- 8. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]
- 9. bulldog-bio.com [bulldog-bio.com]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Urinary biomarkers track the progression of nephropathy in hypertensive and obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alterations of blood chemistry, hepatic and renal function, and blood cytometry in acrylamide-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Characterization of renal ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kidney histopathological examination [bio-protocol.org]
- 18. Study of Histopathological and Molecular Changes of Rat Kidney under Simulated Weightlessness and Resistance Training Protective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histological examination of the rat kidneys [bio-protocol.org]
- 20. Study of Histopathological and Molecular Changes of Rat Kidney under Simulated Weightlessness and Resistance Training Protective Effect | PLOS One [journals.plos.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Contribution of reactive oxygen species to para-aminophenol toxicity in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Time-dependent effect of p-aminophenol (PAP) toxicity in renal slices and development of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Contribution of Reactive Oxygen Species to para-Aminophenol Toxicity in LLC-PK1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Protecting Groups: Unveiling the Advantages of Boc over Cbz and Fmoc
In the landscape of organic synthesis, particularly in the intricate assembly of peptides and complex molecules central to drug development, the strategic use of protecting groups is paramount. For researchers and scientists, the choice of an appropriate amine protecting group dictates the efficiency, and ultimately, the success of a synthetic route. Among the arsenal of available options, tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) are the most ubiquitously employed. This guide provides an objective comparison of these three cornerstone protecting groups, with a particular focus on the distinct advantages of the Boc group, supported by experimental data and detailed protocols.
The primary function of a protecting group is to reversibly mask a reactive amine, thereby preventing undesired side reactions during subsequent chemical transformations.[1] An ideal protecting group is characterized by its ease of introduction, stability across a range of reaction conditions, and facile, high-yielding removal without compromising the integrity of the rest of the molecule.[1][] The decision between Boc, Cbz, and Fmoc is a critical strategic choice, contingent on the overall synthetic plan, the nature of other functional groups present, and the requirement for orthogonal deprotection schemes.[3]
Comparative Overview of Boc, Cbz, and Fmoc Protecting Groups
The fundamental differences in the lability of Boc, Cbz, and Fmoc groups form the basis of their strategic application in multi-step synthesis. Boc is acid-labile, Fmoc is base-labile, and Cbz is typically removed under reductive conditions (hydrogenolysis).[4] This inherent orthogonality allows for the selective deprotection of one group while others remain intact, a crucial requirement for complex syntheses.
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl or Z) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu |
| Protection Conditions | Typically (Boc)₂O with a base (e.g., NaHCO₃, NaOH) or under catalyst-free conditions in water/acetone.[5] | Cbz-Cl with a base (e.g., NaHCO₃, Na₂CO₃) in aqueous or organic solvent, pH 8-10.[6][7] | Fmoc-Cl or Fmoc-OSu with a base (e.g., NaHCO₃, pyridine) in a solvent like dioxane/water.[8][9] |
| Deprotection Conditions | Strong acid (e.g., Trifluoroacetic acid (TFA), HCl, H₃PO₄).[10][11] | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acidic conditions (e.g., HBr in acetic acid).[6][12][13] | Mild base (e.g., 20% piperidine in DMF).[4][8][14] |
| Key Stability | Stable to bases, nucleophiles, and catalytic hydrogenolysis.[15][5] | Stable to acidic and basic conditions (to a certain extent).[6][7] | Stable to acidic conditions and catalytic hydrogenolysis (though can be cleaved).[8] |
| Primary Advantages | Acid-lability provides orthogonality to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[8] Stable under a wide range of nucleophilic and basic conditions.[5] Reagents are generally less expensive.[] | Imparts crystallinity, aiding in purification.[1] Historically significant with a reputation for reducing racemization in solution-phase synthesis.[1] | Mild, base-mediated deprotection is compatible with acid-sensitive residues.[] Deprotection can be monitored by UV spectroscopy.[16] Well-suited for automated solid-phase peptide synthesis (SPPS).[8] |
| Primary Limitations | Requires strong acids for removal, which may not be compatible with other acid-sensitive functional groups.[][11] | Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups).[13] Safety concerns associated with the use of hydrogen gas.[17] | Not stable to basic conditions.[8] The fluorenyl group can sometimes lead to aggregation in long peptide sequences. |
Core Advantages of Boc Protection
While Fmoc chemistry has become the predominant strategy in modern automated solid-phase peptide synthesis (SPPS), the Boc group offers several key advantages that make it an indispensable tool, particularly in solution-phase synthesis and for specific applications in drug development.
-
Orthogonality and Chemoselectivity : The most significant advantage of the Boc group is its stability under basic and nucleophilic conditions, as well as its resistance to catalytic hydrogenolysis.[5] This makes it perfectly orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[3][8] This orthogonality is fundamental in complex syntheses where multiple protecting groups are required, allowing for precise, sequential deprotection. For instance, a Boc-protected amine will remain intact during the removal of an Fmoc group with piperidine, or a Cbz group with H₂/Pd-C.
-
Broad Stability Profile : The Boc group is inert to a wide array of reagents and reaction conditions that would cleave Fmoc or Cbz groups. Its robustness against nucleophiles and bases makes it ideal for syntheses involving steps such as ester saponification or other base-mediated transformations.[5]
-
Acid-Mediated Deprotection : The cleavage of the Boc group is achieved under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA).[10] This process generates volatile byproducts (isobutylene and carbon dioxide), which are easily removed, simplifying the work-up procedure. While the harsh acidic conditions can be a limitation, they are also a distinct advantage when a highly stable protecting group is required that can withstand a variety of other synthetic steps.
-
Economic Viability : From a practical standpoint, the primary reagent for Boc protection, di-tert-butyl dicarbonate ((Boc)₂O), is generally more cost-effective than the equivalent reagents for Fmoc protection.[] This can be a significant consideration in large-scale synthesis projects.
Experimental Protocols
The following sections provide detailed methodologies for the protection and deprotection of amines using Boc, Cbz, and Fmoc.
Boc Protection and Deprotection
Protocol 1: N-Boc Protection of an Amine
This protocol describes a general procedure for the N-tert-butoxycarbonylation of an amine using di-tert-butyl dicarbonate ((Boc)₂O).
-
Materials :
-
Amine (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.5 equivalents)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a water/acetone mixture)
-
Base (e.g., Sodium bicarbonate (NaHCO₃), if required)
-
-
Procedure :
-
Dissolve the amine in the chosen solvent. For water-mediated, catalyst-free conditions, a mixture of water and a minimal amount of acetone can be used.[5]
-
Add di-tert-butyl dicarbonate to the solution.
-
If not using aqueous conditions, a base like NaHCO₃ may be added.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a short time, from minutes to a few hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, if the product is solid, it can be isolated by filtration. If it is an oil, an extractive work-up with a suitable organic solvent (e.g., ethyl acetate or DCM) is performed.[5][18]
-
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc group under acidic conditions.
-
Materials :
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure :
-
Dissolve the Boc-protected amine in DCM (e.g., at a concentration of 0.1-0.2 M).[4]
-
Stir the reaction at room temperature for 1-2 hours.[20] The deprotection is often accompanied by the evolution of CO₂ gas.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA in vacuo to yield the amine salt.[20]
-
Cbz Protection and Deprotection
Protocol 3: N-Cbz Protection of an Amine
This protocol describes a general procedure for the N-benzyloxycarbonylation of an amine.
-
Materials :
-
Amine (1.0 equivalent)
-
Benzyl chloroformate (Cbz-Cl) (1.05 equivalents)
-
Aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Solvent (e.g., THF/water mixture)
-
-
Procedure :
-
Dissolve the amine in a suitable solvent mixture, such as THF and water (2:1).[6]
-
Add NaHCO₃ to the solution.
-
Cool the mixture to 0 °C.
-
Add Cbz-Cl dropwise and stir the reaction, allowing it to warm to room temperature. Stir for several hours to overnight.[6][18]
-
Monitor the reaction by TLC.
-
Upon completion, perform an extractive work-up with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[6]
-
Purify the product by column chromatography if necessary.[6]
-
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis
This protocol details the removal of the Cbz group using palladium on carbon and hydrogen gas.
-
Materials :
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))
-
Hydrogen (H₂) source (e.g., balloon or hydrogenation apparatus)
-
-
Procedure :
-
Dissolve the Cbz-protected amine in a suitable solvent.[13]
-
Carefully add 10% Pd/C to the solution.[13]
-
Place the reaction mixture under an atmosphere of hydrogen gas and stir vigorously.[13]
-
Monitor the reaction progress by TLC. Reactions are often complete within a few hours at room temperature.[6]
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.[6]
-
Fmoc Protection and Deprotection
Protocol 5: N-Fmoc Protection of an Amino Acid
This protocol describes the protection of an amino acid using Fmoc-OSu.
-
Materials :
-
Amino acid (1.0 equivalent)
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)
-
10% aqueous sodium carbonate solution
-
Dioxane or acetone
-
-
Procedure :
-
Dissolve the amino acid in the 10% aqueous sodium carbonate solution.[9]
-
In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.[9]
-
Add the Fmoc-OSu solution to the amino acid solution and stir at room temperature for 16 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, dilute with water, and perform an extractive work-up, typically involving acidification with 1 M HCl to pH 1 followed by extraction with an organic solvent like diethyl ether.[8][9]
-
Protocol 6: N-Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for Fmoc removal from a resin-bound peptide.
-
Materials :
-
Fmoc-protected peptide on solid support (resin)
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
-
Procedure :
-
Swell the resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF.[14][19]
-
Agitate the mixture at room temperature. A typical procedure involves two treatments: one for 2 minutes followed by a second for 5-10 minutes.[16][19]
-
Filter the resin and wash thoroughly with DMF to remove the cleaved Fmoc group (as a dibenzofulvene-piperidine adduct) and excess piperidine.[9][14]
-
The resin with the free N-terminal amine is now ready for the next coupling step.
-
Visualizing Protecting Group Strategies
The following diagrams illustrate the relationships and workflows associated with these protecting groups.
Caption: Orthogonal deprotection strategies for Boc, Cbz, and Fmoc groups.
Caption: Simplified workflow for the acid-catalyzed deprotection of a Boc group.
Caption: Workflow of a typical cycle in Fmoc-based solid-phase peptide synthesis.
Conclusion
The selection of an amine protecting group is a nuanced decision that profoundly impacts the design and outcome of a synthetic strategy. While Fmoc and Cbz groups have their well-established domains of utility, the Boc protecting group offers a compelling set of advantages centered around its unique acid lability and exceptional stability under a broad range of non-acidic conditions. Its orthogonality to other common protecting groups, coupled with the ease of byproduct removal and the economic efficiency of its reagents, secures its position as a vital tool for researchers, scientists, and drug development professionals. A thorough understanding of the comparative strengths and weaknesses of Boc, Cbz, and Fmoc is essential for the rational design of efficient and robust synthetic routes to complex, high-value molecules.
References
- 1. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. ijacskros.com [ijacskros.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. beilstein-journals.org [beilstein-journals.org]
- 19. peptide.com [peptide.com]
- 20. Boc Deprotection - TFA [commonorganicchemistry.com]
A Comparative Guide to Aminomethylation Reaction Conditions for Researchers and Drug Development Professionals
The introduction of an aminomethyl group is a pivotal transformation in synthetic chemistry, crucial for the synthesis of a wide array of biologically active molecules and pharmaceuticals.[1][2] This guide provides a comparative analysis of various aminomethylation reaction conditions, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific applications.
Comparative Performance of Aminomethylation Protocols
The selection of an appropriate aminomethylation method is contingent upon factors such as the substrate, desired product, and tolerance for specific reaction conditions. The following table summarizes key quantitative and qualitative parameters for several common aminomethylation protocols to facilitate a rapid and effective comparison.[1]
| Protocol | Typical Yield | Substrate Scope (Amines) | Substrate Scope (Carbon Source) | Key Advantages | Key Limitations |
| Mannich Reaction | 70-85%[1] | Primary & Secondary Aliphatic Amines[1] | Enolizable Aldehydes & Ketones[1] | Forms C-C bonds directly, versatile for creating β-amino carbonyl compounds.[1] | Aromatic amines are generally unreactive; requires an enolizable carbonyl component.[1] |
| Eschweiler-Clarke Reaction | 80-98%[1] | Primary & Secondary Amines[1] | Formaldehyde[1] | High yields for N-methylation; avoids over-alkylation to quaternary ammonium salts.[1] | Limited to methylation.[1] |
| Reductive Amination | 75-95% | Primary & Secondary Amines, Ammonia | Aldehydes & Ketones | Broad substrate scope, often a one-pot procedure.[1] | Requires a reducing agent which can sometimes interfere with other functional groups. |
| Sommelet Reaction | 50-80%[1] | Benzylic Amines (from benzylic halides)[1] | Hexamethylenetetramine[1] | Useful for synthesizing aromatic aldehydes from benzylic halides.[1] | Yields can be moderate; primarily limited to benzylic systems.[1] |
| Delépine Reaction | 60-90% | Primary Amines (from alkyl/benzylic halides) | Hexamethylenetetramine | Good yields for primary amine synthesis. | Requires acidic hydrolysis of the intermediate salt. |
Experimental Protocols
Detailed methodologies for key aminomethylation reactions are provided below.
General Procedure for a Catalytic One-Pot Three-Component Mannich Reaction
This protocol describes a solvent-free Mannich reaction using Zinc Iodide (ZnI2) as a catalyst.
Materials:
-
Aldehyde (1 mmol)
-
Aromatic amine (1 mmol)
-
Ketone (1.2 mmol)
-
Zinc Iodide (ZnI2) (0.02 g, 2 mol%)
Procedure:
-
In a round-bottom flask, mix the aldehyde (1 mmol), aromatic amine (1 mmol), ketone (1.2 mmol), and ZnI2 (0.02 g).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This method offers several advantages, including excellent yields, simple procedures, short reaction times, and mild conditions with a very small amount of catalyst under solvent-free conditions.
Organocatalytic Asymmetric Aminomethylation of Aldehydes
This procedure details an enantioselective Mannich reaction using a proline-derived chiral organocatalyst.[3]
Materials:
-
Aldehyde (e.g., Pentanal, 1.0 equiv)
-
Formaldehyde derivative (e.g., N,N-Dibenzyl-N-methylenemethanaminium chloride, 1.2 equiv)
-
Chiral Pyrrolidine Catalyst (e.g., (S)-2-(Tris(4-methoxyphenyl)methyl)pyrrolidine, 20 mol%)
-
Acetic Acid (20 mol%)
-
Lithium Chloride (LiCl, 1 M solution in DMF)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the chiral pyrrolidine catalyst (20 mol%) and acetic acid (20 mol%) in DMF containing 1 M LiCl, add the aldehyde (1.0 equiv).
-
Cool the reaction mixture to -25 °C.
-
Add the formaldehyde derivative (1.2 equiv) and stir the reaction at -25 °C for 24 hours.
-
Upon completion, quench the reaction and reduce the resulting β-amino aldehyde in situ with a suitable reducing agent (e.g., sodium borohydride) to the corresponding γ-amino alcohol to prevent epimerization.[3]
-
Purify the product by standard chromatographic techniques.
This method can provide β-amino aldehydes with high enantioselectivity (≥ 90% ee).[3]
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key aspects of aminomethylation reactions.
Caption: General workflow of the Mannich reaction.
Caption: Factors influencing aminomethylation reaction outcomes.
References
Safety Operating Guide
Proper Disposal of 2-(Boc-aminomethyl)phenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Boc-aminomethyl)phenol, ensuring the safety of personnel and the protection of the environment. Adherence to these procedures is paramount for maintaining a safe and regulatory-compliant research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be familiar with the hazards associated with this compound and to use appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][2]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a laboratory coat or other protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: If working in an area with inadequate ventilation or where dust may be generated, use a NIOSH-approved respirator.[2]
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with federal, state, and local regulations.[1]
1. Waste Identification and Segregation:
-
Characterize the waste: this compound waste is considered hazardous.
-
Segregate the waste: Do not mix this compound waste with other waste streams.[2] Collect all materials contaminated with this compound, including pipette tips, tubes, and gloves, in a dedicated and clearly labeled waste container.[3]
2. Waste Collection and Storage:
-
Use a compatible, sealable, and puncture-proof container for waste collection.[3]
-
Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".[3]
-
Keep the waste container closed when not in use and store it in a designated, well-ventilated, and secure area away from incompatible materials.[1][4]
3. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[5]
-
Avoid generating dust.[2]
-
For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[2][4]
-
Prevent the spill from entering drains or waterways.[1]
4. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal facility.[1][4]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
